2-Mercaptoethyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-sulfanylethoxy)ethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS2/c6-3-1-5-2-4-7/h6-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDCQWGRLNGNNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)OCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062206 | |
| Record name | Ethanethiol, 2,2'-oxybis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062206 | |
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Molecular Weight |
138.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-02-9 | |
| Record name | 2-Mercaptoethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,2'-Oxybisethanethiol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Mercaptoethyl ether | |
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| Record name | 2-Mercaptoethyl ether | |
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| Record name | Ethanethiol, 2,2'-oxybis- | |
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| Record name | Ethanethiol, 2,2'-oxybis- | |
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| Record name | 2,2'-oxydiethanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.747 | |
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| Record name | 2,2'-OXYBISETHANETHIOL | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Operational Mastery of 2-Mercaptoethyl Ether: Stability, Safety, and Synthesis
Molecular Profile & Criticality
2-Mercaptoethyl ether (bis(2-mercaptoethyl) ether; CAS: 2150-02-9) is not merely a reagent; it is a high-value dithiol motif critical in drug conjugation (ADCs), polymer cross-linking (thiol-ene click chemistry), and metal chelation.[1] Its utility stems from its flexible ether backbone flanked by two reactive sulfhydryl (-SH) groups, allowing it to form stable thioether linkages or coordinate soft metals (e.g., Au, Ag, Cu) with high affinity.
However, its utility is matched by its operational difficulty. It possesses a potent, penetrating stench (low odor threshold) and a high susceptibility to oxidative degradation. Successful handling requires a shift from standard "benchtop chemistry" to inert-atmosphere containment protocols .
Physical & Chemical Properties Table
| Property | Value | Operational Implication |
| Molecular Weight | 138.25 g/mol | Calculation basis for stoichiometry. |
| Boiling Point | 218°C (approx) | Low volatility relative to solvents, but sufficient vapor pressure to cause stench issues. |
| Density | 1.114 g/mL | Denser than water; sinks in aqueous biphasic washes. |
| Solubility | Organic solvents, slight H₂O | Use DCM or THF for transfers; aqueous bleach for quenching. |
| Flash Point | >90°C | Combustible. Ground all transfers to prevent static ignition. |
| Oxidation State | Reactive Thiol (-SH) | Unstable in Air. Rapidly dimerizes to disulfides upon O₂ exposure. |
Thermodynamics of Degradation: The Storage Challenge
The primary failure mode in handling this compound is oxidative dimerization . Unlike simple alcohols, thiols are thermodynamically predisposed to form disulfide bonds (
The Oxidation Cascade
When exposed to air, the clear liquid will yellow and become viscous as linear chains or cyclic disulfides form. This is not a slow process; it accelerates with light and trace metal impurities (e.g.,
Figure 1: The oxidative degradation pathway. Once the disulfide forms, the reagent loses its nucleophilic utility for thiol-ene or chelation reactions.
Storage Protocol (The "Golden Standard")
To maintain >98% purity for drug development applications:
-
Temperature: Store at 2–8°C . While stable at room temperature in the short term, cold storage retards the kinetics of auto-oxidation.
-
Atmosphere: Strictly under Argon or Nitrogen. The headspace of the container must be purged after every use.
-
Container: Amber glass with a PTFE-lined cap .
-
Avoid: Polyethylene (PE) or rubber septa. The thiol vapor permeates these plastics, leading to lab-wide contamination and reagent loss.
-
Best Practice: Use a "Sure/Seal" type bottle or transfer to a Schlenk flask if frequent aliquoting is required.
-
The Engineering of Safety: Stench Management
The odor threshold of this compound is in the parts-per-billion (ppb) range. "Stench" is not just a nuisance; it is a safety hazard that can induce nausea and desensitize olfactory fatigue, masking higher toxic concentrations.
Engineering Controls Hierarchy
Do not rely on N95 masks or standard surgical masks; they are useless against thiol vapors.
Figure 2: The hierarchy of defense. The Bleach Trap is the critical active defense component.
The Bleach Trap Setup
You must oxidize vapors before they exit the hood exhaust to protect building HVAC systems.
-
Trap 1 (Empty): Catch-pot to prevent backflow.
-
Trap 2 (Bleach): Bubbler containing 50% commercial bleach (Sodium Hypochlorite) + 50% water.
-
Trap 3 (Solid KOH): (Optional but recommended) Neutralizes any
or gas generated by the bleach reaction.
Operational Protocol: Transfer & Handling
Rule Zero: Never pour this compound. Open pouring guarantees exposure.
The Closed-Transfer Method
This protocol uses positive pressure to move the liquid, ensuring zero contact with the lab atmosphere.
Materials Needed:
-
Source bottle (septum-sealed).
-
Receiving flask (purged with
). -
Glass syringe with long stainless steel needle (or double-tipped cannula).
-
Two balloons filled with Nitrogen/Argon.
Step-by-Step Workflow:
-
Equilibration: Clamp the source bottle in the fume hood. Insert an
balloon into the septum to pressurize the headspace. -
Purge Syringe: Insert the needle through the septum. Draw
into the syringe and expel it three times to remove oxygen from the barrel. -
Withdraw: Invert the bottle (or lower the needle tip). The positive pressure from the balloon will help push the liquid into the syringe. Draw the required volume.
-
Transfer: Move the syringe immediately to the receiving flask (which should also be under
). Inject slowly. -
The "Dirty" Needle: DO NOT uncapping the needle in air. Immediately draw up bleach solution from a beaker kept in the hood to quench the residual thiol inside the needle.
Figure 3: The closed-loop transfer workflow designed to prevent oxidation and odor release.
Waste Management & Decontamination
Spills and waste must be treated chemically, not just physically cleaned.
The Chemistry of Quenching
Sodium hypochlorite (Bleach) is the most effective quenching agent. It oxidizes the thiol to a sulfonic acid, which is water-soluble and odorless.
Protocol:
-
Liquid Waste: Collect all reaction solvents containing the thiol in a dedicated "Thiol Waste" container. Add 10% volume of bleach to this container before closing (venting cap required as oxidation is exothermic and gas-evolving).
-
Glassware: Soak all contaminated glassware in a bath of 10% Bleach for 2 hours. Rinse with water, then acetone.
-
Spills:
-
Cover spill with absorbent pads.
-
Soak pads with dilute bleach (do not flood concentrated bleach directly onto neat thiol, as the heat evolution can be vigorous).
-
Place pads in a double-bagged waste container.
-
Caution: Do not mix bleach with acid streams (generates Chlorine gas) or ammonia (generates Chloramines).
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16323, this compound. Retrieved from [Link]
-
University of California, Los Angeles (UCLA). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]
-
University of Rochester. SOP: Handling of Thiols and Sulfides. Retrieved from [Link]
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol-Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. Retrieved from [Link]
Sources
Technical Guide: 2-Mercaptoethyl Ether (MEE) Mechanism of Action in Organic Reactions
Executive Summary
2-Mercaptoethyl ether (MEE), chemically known as 2,2'-oxydiethanethiol (CAS: 16654-64-3), represents a critical class of "soft" dithiol crosslinkers used in advanced organic synthesis. Unlike rigid alkyl dithiols (e.g., 1,2-ethanedithiol), MEE incorporates a central ether linkage that imparts unique physicochemical properties: increased hydrophilicity, enhanced chain flexibility, and reduced glass transition temperatures (
This guide details the mechanistic pathways of MEE, specifically focusing on Radical-Mediated Thiol-Ene Click Chemistry and Nucleophilic Thiol-Michael Addition . These mechanisms are the foundation for its utility in synthesizing high-refractive-index optical materials and biocompatible hydrogels for drug delivery.
Molecular Architecture & Reactivity Profile
To understand the mechanism, one must first understand the substrate. MEE is not merely a sulfur donor; it is a structural modulator.
| Property | Value | Mechanistic Implication |
| Formula | Diterminal thiols allow for step-growth polymerization (A-A monomer). | |
| Ether Linkage | C-O-C Center | Provides bond rotation freedom, reducing crystallinity and lowering |
| Nucleophilicity | High (Soft Base) | Rapid reaction with electrophiles (epoxides, isocyanates, Michael acceptors). |
| Refractive Index | High ( | Sulfur atoms increase polarizability, essential for optical coatings. |
Scientist’s Note: In drug delivery applications, we select MEE over simple alkyl dithiols because the ether oxygen mimics the hydration shell of Polyethylene Glycol (PEG), improving water solubility and reducing protein adsorption (fouling) on the material surface.
Core Mechanism: Radical-Mediated Thiol-Ene "Click" Reaction[1][2]
The primary utility of MEE in modern synthesis is its participation in Thiol-Ene Photopolymerization . This is a step-growth radical mechanism that proceeds via an alternating chain-transfer cycle. Unlike traditional free-radical polymerization of acrylates (which is chain-growth), the thiol-ene mechanism is insensitive to oxygen inhibition—a critical advantage for benchtop synthesis.
The Mechanistic Cycle
The reaction proceeds in three distinct stages involving the MEE dithiol and an alkene (ene) partner.
-
Initiation: A photoinitiator (e.g., LAP or Irgacure 2959) generates radicals upon UV exposure. These abstract a hydrogen atom from the MEE thiol group (
), creating a thiyl radical ( ). -
Propagation (Step 1): The electrophilic thiyl radical attacks the alkene double bond (Anti-Markovnikov addition), forming a carbon-centered radical intermediate.[1]
-
Chain Transfer (Step 2): The carbon radical abstracts a hydrogen from another MEE molecule. This regenerates the thiyl radical (propagating the cycle) and yields the final stable thioether product.
Pathway Visualization
Caption: The alternating chain-transfer cycle of MEE-mediated thiol-ene polymerization. Note the regeneration of the thiyl radical, ensuring high conversion rates.
Secondary Mechanism: Nucleophilic Thiol-Michael Addition
In the absence of radicals/light, MEE functions as a potent nucleophile in base-catalyzed environments. This is often referred to as the "Thiol-Michael" pathway.
-
Activation: A base (e.g., Triethylamine or catalytic DMAP) deprotonates the thiol to form a thiolate anion (
). -
Attack: The thiolate attacks an electron-deficient alkene (e.g., acrylate, maleimide, or vinyl sulfone).
-
Protonation: The resulting enolate anion picks up a proton (often from another thiol or the conjugate acid), completing the addition.
Key Distinction: While the radical mechanism yields a mixture of products if not controlled, the anionic Michael addition is highly specific and is preferred for bioconjugation where UV light might damage sensitive proteins.
Experimental Protocol: Synthesis of MEE-Crosslinked Hydrogels
This protocol describes the synthesis of a hydrogel using MEE and Poly(ethylene glycol) diacrylate (PEGDA).[2] This system validates the mechanism by forming a clear, insoluble network within seconds of exposure.
Reagents & Equipment
-
Monomer A: PEGDA (
700 Da). -
Monomer B: this compound (MEE) - Stoichiometric balance is critical (1:1 Thiol:Ene ratio).
-
Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) at 0.5 wt%.
-
Light Source: 365nm UV LED (10 mW/cm²).
Step-by-Step Methodology
-
Stoichiometric Calculation: Calculate the molar equivalents of thiol groups in MEE versus acrylate groups in PEGDA.
-
Why: In step-growth polymerization, deviation from a 1:1 ratio drastically reduces molecular weight and gel stiffness (Flory-Stockmayer theory).
-
-
Pre-cursor Solution Prep: Dissolve PEGDA in PBS (pH 7.4) to a 10% w/v concentration. Add MEE to the solution.
-
Note: MEE is sparingly soluble in pure water but dissolves readily in the presence of the amphiphilic PEGDA.
-
-
Initiator Addition: Add LAP stock solution. Vortex for 30 seconds.
-
Degassing (Optional but Recommended): Purge with Nitrogen for 2 minutes.
-
Causality: While thiol-ene is oxygen tolerant, dissolved oxygen can consume the initial burst of radicals, causing an "induction period" lag. Removing it ensures instant gelation.
-
-
Curing: Pipette solution into a cylindrical mold (e.g., cut syringe tip). Expose to 365nm light for 60 seconds.
-
Validation: Perform a swelling test. The gel should remain insoluble in water, confirming the formation of thioether crosslinks.
Workflow Visualization
Caption: Operational workflow for synthesizing MEE-based hydrogels. Stoichiometric balance is the critical control point.
Safety & Handling (E-E-A-T)
Working with MEE requires specific safety protocols due to its volatility and sulfur content.
-
Odor Control: MEE has a characteristic "skunky" thiol odor. All weighing and mixing must occur inside a functional fume hood. Glassware should be treated with a bleach solution (sodium hypochlorite) immediately after use to oxidize residual thiols into odorless sulfonates before removal from the hood.
-
Toxicity: Acute toxicity is generally low, but it is an irritant to eyes and skin.
-
Storage: Store under inert gas (Argon/Nitrogen) at 4°C. MEE can oxidize to form disulfide oligomers (dimers/trimers) upon exposure to air, which alters the stoichiometry of your reaction. Always check the refractive index or run an NMR if the bottle has been opened for >3 months.
References
-
Hoyle, C. E., & Bowman, C. N. (2010).[3][4][5][6] Thiol-Ene Click Chemistry . Angewandte Chemie International Edition, 49(9), 1540–1573.[3][4][6] Link[3]
-
Lowe, A. B. (2010).[4][5] Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis . Journal of Materials Chemistry, 20, 4745-4750.[7] Link
-
Sigma-Aldrich.[8] (n.d.). 2,2'-Oxydiethanethiol Safety Data Sheet . Link
-
Cramer, N. B., et al. (2010). Mechanism and modeling of thiol-ene photopolymerizations . Macromolecules, 35(14), 5361-5365. Link
Sources
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
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- 3. researchgate.net [researchgate.net]
- 4. Thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Thiol-Ene Click Chemistry" by Charles E. Hoyle and Christopher N. Bowman [aquila.usm.edu]
- 7. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide on the Core Reactivity of Thiol Groups in 2-Mercaptoethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercaptoethyl ether, also known as bis(2-mercaptoethyl) ether or 3-oxapentane-1,5-dithiol, is a versatile difunctional thiol compound that has garnered significant interest across various scientific disciplines, including organic synthesis, materials science, and pharmaceuticals.[1] Its unique molecular architecture, featuring two primary thiol groups separated by a flexible ether linkage, imparts a distinct reactivity profile that is instrumental in a myriad of chemical transformations. This guide provides an in-depth exploration of the fundamental reactivity of the thiol groups in this compound, offering field-proven insights and detailed methodologies for its application.
The presence of two thiol groups allows this compound to act as a potent cross-linking agent and a building block for more complex molecular structures.[1] The ether linkage, in contrast to a simple alkane chain, influences the molecule's conformational flexibility and solubility, which can be advantageous in various applications. This guide will delve into the intrinsic chemical properties of the thiol moieties, including their acidity, nucleophilicity, and susceptibility to oxidation, providing a comprehensive understanding of their behavior in chemical reactions.
I. Fundamental Properties of the Thiol Groups
The reactivity of this compound is fundamentally dictated by the chemical nature of its two thiol (-SH) groups. Understanding these core properties is essential for predicting and controlling its behavior in chemical synthesis and drug development.
Acidity and Thiolate Formation
Thiols are generally more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which can better stabilize the resulting negative charge upon deprotonation.[2][3] The thiol groups of this compound exhibit a pKa in the range of approximately 9.5 to 10.5. This enhanced acidity facilitates the formation of thiolate anions (RS⁻) even under mildly basic conditions. The generation of the thiolate is a critical step as it is a significantly more potent nucleophile than the neutral thiol.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₁₀OS₂ | [4] |
| Molecular Weight | 138.24 g/mol | [1] |
| Boiling Point | 217 °C | [1] |
| pKa | ~9.5 - 10.5 | |
| Appearance | Colorless to light yellow liquid | [1] |
The process of thiolate formation is a reversible equilibrium, the position of which is dependent on the pH of the reaction medium. The choice of base is therefore a critical parameter in reactions leveraging the nucleophilicity of the thiolate.
Caption: Reversible oxidation of thiols to form a disulfide bond.
Nucleophilic Substitution Reactions
As previously mentioned, the thiolate of this compound is a potent nucleophile that readily participates in SN2 reactions. This reactivity allows for the facile synthesis of thioethers. [1][2]
Experimental Protocol: Synthesis of a Dithioether
This protocol describes the synthesis of a simple dithioether via the reaction of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., sodium hydride or potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide (DMF) or acetonitrile)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (2.2 equivalents) portion-wise to the stirred solution under a nitrogen atmosphere.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the dithiolate.
-
Dissolve the alkyl halide (2.1 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dithioether.
Thiol-Ene "Click" Chemistry
The thiol-ene reaction is a powerful and efficient "click" chemistry transformation that involves the radical-mediated addition of a thiol to an alkene (ene). [5][6]This reaction is characterized by high yields, stereoselectivity, and tolerance to a wide range of functional groups. This compound, with its two thiol groups, is an excellent candidate for thiol-ene reactions, enabling the formation of cross-linked polymer networks and the functionalization of surfaces.
The reaction is typically initiated by UV light or a radical initiator. The mechanism proceeds via a radical chain process involving the formation of a thiyl radical, which then adds across the double bond of the ene.
Caption: Workflow for a typical thiol-ene "click" reaction.
Michael Addition
The thiolate of this compound can also act as a nucleophile in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds. This reaction is a highly efficient method for forming carbon-sulfur bonds and is widely used in organic synthesis and drug development. The reaction is typically base-catalyzed, with the base serving to generate the nucleophilic thiolate.
III. Applications in Drug Development and Materials Science
The versatile reactivity of this compound makes it a valuable molecule in both drug development and materials science.
In drug development , the thiol groups can be used to conjugate drugs to carrier molecules, such as polymers or antibodies, to improve their solubility, stability, and targeting. The formation of disulfide bonds is also a key strategy in the design of prodrugs, where the active drug is released upon the reduction of the disulfide linkage in the reducing environment of the cell. [1] In materials science , this compound is extensively used as a cross-linking agent in the synthesis of polymers and hydrogels. [1]The resulting thioether linkages are stable and can impart desirable mechanical and chemical properties to the material. Its application in thiol-ene photopolymerization allows for the rapid and spatially controlled fabrication of complex three-dimensional structures.
IV. Handling and Safety Considerations
This compound has a strong, unpleasant odor characteristic of many thiol compounds. It should be handled in a well-ventilated fume hood. It is also known to cause skin and serious eye irritation. [4]Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
V. Conclusion
This compound is a highly versatile and reactive difunctional thiol with a broad range of applications in scientific research and development. Its core reactivity, centered around the acidity, nucleophilicity, and redox behavior of its thiol groups, enables its participation in a diverse array of chemical transformations. A thorough understanding of these fundamental principles is paramount for effectively harnessing the synthetic potential of this valuable molecule in the design and creation of novel materials and therapeutics.
References
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-
ResearchGate. (2025). Synthesis and characterization of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) by electrochemical polymerization. Retrieved February 2, 2026, from [Link]
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ResearchGate. (n.d.). Rearrangement of N-(2-mercaptoethyl) amides into thioesters. Retrieved February 2, 2026, from [Link]
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Cooper, M. M., & Klymkowsky, M. W. (2021, October 28). 6.2: Nucleophilicity of ROH, RSH, and RNH₂. Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]
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ResearchGate. (n.d.). The Chemistry of the Thiol Groups. Retrieved February 2, 2026, from [Link]
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Chemistry Stack Exchange. (2019, February 4). Order of Nucleophilicity. Retrieved February 2, 2026, from [Link]
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Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved February 2, 2026, from [Link]
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ResearchGate. (2025). Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. Retrieved February 2, 2026, from [Link]
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Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved February 2, 2026, from [Link]
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National Institutes of Health. (2024, March 15). Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). 2,2'-Oxybisethanethiol. Retrieved February 2, 2026, from [Link]
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-
National Institutes of Health. (n.d.). In Vivo Formation of the Protein Disulfide Bond That Enhances the Thermostability of Diphosphomevalonate Decarboxylase, an Intracellular Enzyme from the Hyperthermophilic Archaeon Sulfolobus solfataricus. Retrieved February 2, 2026, from [Link]
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Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved February 2, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Retrieved February 2, 2026, from [Link]
-
AZoM. (2023, October 26). The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (n.d.). “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health. (n.d.). Two phases of disulfide bond formation have differing requirements for oxygen. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.7: Thiols and Sulfides. Retrieved February 2, 2026, from [Link]
-
YouTube. (2025, February 25). Synthesis of thiols and thioether. Retrieved February 2, 2026, from [Link]
-
SpringerLink. (n.d.). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Retrieved February 2, 2026, from [Link]
-
YouTube. (2024, February 9). Thiol Alkylation. Retrieved February 2, 2026, from [Link]__________________
- Google Patents. (n.d.). US4111924A - Method for removal of thiol-protecting groups.
-
SciSpace. (n.d.). The synthesis and characterization of 2-mercaptoethyl methacrylate. Retrieved February 2, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 2-Mercaptoethanol. Retrieved February 2, 2026, from [Link]
-
Wiley Online Library. (n.d.). Analysis of Disulfide Bond Formation. In Current Protocols in Protein Science. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). Thiol. Retrieved February 2, 2026, from [Link]
-
Reddit. (2017, May 14). Nucleophilicity of Ethanol vs. Ethanethiol. r/Mcat. Retrieved February 2, 2026, from [Link]
-
University of Waterloo. (2011, July 29). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. Retrieved February 2, 2026, from [Link]
Sources
- 1. Buy this compound (EVT-291116) | 2150-02-9 [evitachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. 2,2'-Oxybisethanethiol | C4H10OS2 | CID 75073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: 2-Mercaptoethyl Ether (MEE) in Redox-Responsive & Click-Chemistry Drug Delivery Systems
Executive Summary & Chemical Profile
2-Mercaptoethyl ether (MEE), also known as 2,2'-Oxydiethanethiol (CAS: 2150-02-9), is a short-chain, hydrophilic dithiol crosslinker (
-
Hydrophilicity: The central ether oxygen imparts water solubility, preventing phase separation during the synthesis of hydrogels in aqueous media.
-
Mesh Size Control: Its low molecular weight (138.23 g/mol ) creates "tight" polymer networks with small mesh sizes, ideal for controlling the release of small-molecule drugs rather than large proteins.
-
Redox Responsiveness: MEE can form disulfide bridges (
) under oxidative conditions, which are cleavable by intracellular glutathione (GSH), enabling "smart" intracellular drug release.
This guide details the application of MEE in Thiol-Michael Addition (Click Chemistry) for hydrogel formation and surface functionalization of nanocarriers.
Mechanism of Action: Thiol-Michael "Click" Chemistry
The primary utility of MEE in DDS is its ability to participate in high-efficiency, solvent-free, and catalyst-free (or mild base-catalyzed) reactions with electron-deficient alkenes (acrylates, vinyl sulfones, maleimides).
The Chemistry
The reaction proceeds via the nucleophilic attack of the thiolate anion (
Why MEE?
-
Reaction Speed: The pKa of the thiol groups in MEE (
8-9) allows for rapid gelation at physiological pH (7.4), making it suitable for in situ encapsulation of labile biologics. -
Stability: The resulting thioether bond is stable in plasma, unlike hydrolytically unstable ester bonds, ensuring the delivery system remains intact until it reaches the target tissue.
Figure 1: Mechanism of Thiol-Michael Addition using MEE as a crosslinker. The reaction is driven by the nucleophilicity of the thiolate anion generated at physiological pH.
Application I: Synthesis of MEE-Crosslinked Hyaluronic Acid Hydrogels
This protocol describes the synthesis of a hydrogel using Hyaluronic Acid-Acrylate (HA-Ac) and MEE. This system is widely used for controlled release of small hydrophobic drugs.
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
-
Polymer: Hyaluronic Acid-Acrylate (Substitution degree ~20-50%).
-
Crosslinker: this compound (MEE) (Sigma/Merck).
-
Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4.
-
Equipment: Desiccator, Nitrogen (
) source, Vortex mixer.
Protocol Workflow
Step 1: Preparation of Degassed Buffer (CRITICAL)
Context: Thiols readily oxidize to disulfides in the presence of atmospheric oxygen, which deactivates the MEE before it can crosslink the polymer.
-
Place 50 mL of PBS (pH 7.4) in a sealed flask.
-
Bubble high-purity
gas through the solution for 20 minutes. -
Keep the headspace purged with
.
Step 2: Polymer Solubilization
-
Dissolve HA-Ac in degassed PBS to a final concentration of 2-5% (w/v).
-
Vortex gently until fully dissolved. Avoid introducing bubbles.
Step 3: Crosslinker Addition (Stoichiometry Calculation)
Logic: To achieve a perfect network, the molar ratio of Thiol (
-
Calculation: If you have 100 mg of HA-Ac (with 0.5 mmol acrylate/g), you have 0.05 mmol of acrylates.
-
MEE has 2 thiols per molecule. Therefore, you need 0.025 mmol of MEE.
-
MW of MEE = 138.23 g/mol . Mass required =
.
-
Prepare a stock solution of MEE in degassed PBS (e.g., 10 mg/mL). Note: MEE has a strong stench; work in a fume hood.
-
Add the calculated volume of MEE stock to the HA-Ac solution.
Step 4: Gelation
-
Mix rapidly by pipetting up and down (approx. 10 seconds).
-
Cast the solution into molds (e.g., PTFE rings or syringe tips).
-
Incubate at 37°C. Gelation typically occurs within 5–30 minutes depending on polymer concentration and pH.
Application II: Functionalization of Gold Nanoparticles (AuNPs)
MEE serves as an excellent short-chain spacer for functionalizing gold surfaces. The dithiol nature allows one end to anchor to the gold surface (Au-S bond) while the other remains free for further conjugation (e.g., attaching a drug via a disulfide exchange or maleimide linker).
Protocol
-
Synthesis: Synthesize citrate-stabilized AuNPs (standard Turkevich method).
-
Ligand Exchange: Add MEE (in excess, e.g., 1000:1 MEE:Au ratio) to the AuNP solution.
-
Why Excess? To prevent bridging flocculation (where one MEE molecule binds two different AuNPs, causing aggregation). High concentration ensures monodentate binding initially.
-
-
Incubation: Stir for 12 hours under inert atmosphere (
). -
Purification: Centrifuge (12,000 x g, 20 min) to pellet NPs. Discard supernatant (excess MEE). Resuspend in degassed buffer.
-
Result: AuNPs with a hydrophilic, thiol-terminated corona ready for drug conjugation.
Characterization & Validation: Ellman's Assay
To verify the efficiency of the crosslinking (Protocol 1) or surface functionalization (Protocol 2), you must quantify the unreacted free thiols .
Principle: Ellman’s reagent (DTNB) reacts with free thiols to produce 2-nitro-5-thiobenzoic acid (TNB-), which is yellow and absorbs at 412 nm.[1]
Quantitative Protocol
-
Reagent Prep: Dissolve 4 mg DTNB in 1 mL Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA).
-
Sample Prep:
-
Reaction: Mix 50
L of sample + 950 L Reaction Buffer + 20 L DTNB solution. -
Measurement: Incubate 15 mins at room temperature. Measure Absorbance at 412 nm using a microplate reader.
-
Calculation: Calculate concentration using the extinction coefficient of TNB (
).-
High Absorbance = Low Coupling Efficiency (Lots of leftover MEE).
-
Low Absorbance = High Coupling Efficiency.
-
Safety & Handling (E-E-A-T)
MEE is a potent mercaptan. Strict safety adherence is non-negotiable.
| Hazard | Consequence | Mitigation Strategy |
| Acute Toxicity | Fatal in contact with skin; Toxic if swallowed.[8] | Double nitrile gloves; Long-sleeved lab coat; Face shield. |
| Inhalation | Respiratory irritation; CNS effects. | Always handle in a certified chemical fume hood. |
| Odor (Stench) | Low odor threshold; Nausea; Lab evacuation. | Treat all waste with bleach (sodium hypochlorite) before disposal to oxidize thiols and neutralize smell. |
Experimental Workflow Visualization
The following diagram illustrates the critical path for synthesizing MEE-crosslinked hydrogels, emphasizing the "Self-Validating" step using Ellman's Assay.
Figure 2: Step-by-step workflow for MEE hydrogel synthesis with integrated quality control loop.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16335, Bis(2-mercaptoethyl) ether. Retrieved from [Link]
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. (Foundational text on the mechanism). Retrieved from [Link]
-
Khutoryanskiy, V. V., et al. (2013). Synthesis of thiolated and acrylated nanoparticles using thiol-ene click chemistry.[9] RSC Advances.[9] Retrieved from [Link]
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. Light-mediated Formation and Patterning of Hydrogels for Cell Culture Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications - Biomaterials Science (RSC Publishing) DOI:10.1039/C4BM00187G [pubs.rsc.org]
- 4. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A thiol–ene click-based strategy to customize injectable polymer–nanoparticle hydrogel properties for therapeutic delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. researchgate.net [researchgate.net]
Precision Polymerization with 2-Mercaptoethyl Ether: Thiol-Ene & Thiol-Michael Protocols
Abstract
2-Mercaptoethyl ether (Bis(2-mercaptoethyl) ether) is a critical dithiol linker for synthesizing flexible, oxygen-rich polymer networks. Unlike aliphatic dithiols (e.g., 1,6-hexanedithiol), the central ether linkage in this compound imparts hydrophilicity and lowers the glass transition temperature (
Part 1: Radical-Mediated Thiol-Ene Photopolymerization
Mechanism & Rationale
This method utilizes a step-growth radical mechanism that alternates between thiyl radical propagation and chain transfer. It is distinct from chain-growth homopolymerization because it is relatively insensitive to oxygen inhibition and yields highly uniform networks with narrow transition widths.
Why use this route?
-
Speed: Gelation occurs in seconds to minutes.
-
Spatial Control: Reaction only occurs under UV/Visible light exposure (photolithography compatible).
-
Solvent Freedom: Can often be performed neat (solvent-free).
The Radical Cycle (Visualization)
Figure 1: The alternating propagation cycle of thiol-ene polymerization. Note that the rate-determining step is often the chain transfer from the carbon radical to the thiol.
Experimental Protocol: UV-Cured Elastomer Network
Target Material: Flexible Poly(thioether) Network Reagents:
-
Monomer A: this compound (MW: 138.23 g/mol , d: 1.114 g/mL).
-
Monomer B: 1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione (TATATO) (MW: 249.27 g/mol ).
-
Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA).
Step-by-Step Procedure:
-
Stoichiometry Calculation (Critical):
-
Thiol-ene chemistry requires a strict 1:1 ratio of functional groups , not moles of molecules.
-
This compound has 2 thiol groups.
-
TATATO has 3 alkene groups.
-
Ratio: 3 moles of Dithiol : 2 moles of Triene.
-
-
Formulation:
-
Weigh 1.00 g of TATATO (4.01 mmol alkene groups).
-
Weigh 0.277 g of this compound (4.01 mmol thiol groups).
-
Add 1 wt% DMPA (approx 13 mg).
-
Note: If DMPA does not dissolve, warm gently to 40°C or add minimal acetone (evaporate before curing).
-
-
Curing:
-
Sandwich the resin between two glass slides separated by a 100 µm Teflon spacer.
-
Irradiate with UV light (
) at an intensity of . -
Time: 60–120 seconds. (Thiol-ene is extremely fast; prolonged exposure is unnecessary and may degrade the network).
-
-
Post-Cure Validation:
-
Perform FTIR. Verify the disappearance of the S-H stretch at 2550 cm⁻¹ and the C=C stretch at 1640 cm⁻¹ .
-
Part 2: Nucleophilic Thiol-Michael Addition[1]
Mechanism & Rationale
This "Click" reaction proceeds via the anionic attack of a thiolate on an electron-deficient alkene (e.g., acrylate, maleimide, vinyl sulfone). It requires no light and can be performed in opaque molds or in vivo (at physiological pH).
Why use this route?
-
Dark Cure: Ideal for thick samples where UV penetration is limited.
-
Bio-orthogonal: Can be conducted in aqueous buffers (pH > 7.5).
-
No Radical Species: Safe for protein/cell encapsulation (no oxidative stress).
Catalyst Selection Guide
The
| Catalyst Type | Example | Reactivity Profile | Recommended Use |
| Weak Base | Triethylamine (TEA) | Slow (Hours) | Controlled gelation; large batches. |
| Nucleophile | Hexylamine | Fast (Minutes) | Standard benchtop synthesis. |
| Super-Base | DBU / TBD | Instant (<1 sec) | Flash curing; spray coating. |
| Phosphine | TCEP / DMPP | Very Fast | Oxygen Scavenging ; prevents disulfide formation. |
Experimental Protocol: Hydrogel Synthesis
Target Material: Hydrophilic PEG-Thiol Hydrogel Reagents:
-
Backbone: Poly(ethylene glycol) diacrylate (PEGDA,
700). -
Catalyst: Triethanolamine (TEOA) in PBS Buffer (pH 8.0).
Step-by-Step Procedure:
-
Stock Solutions:
-
Solution A (Acrylate): Dissolve PEGDA (20 wt%) in PBS (pH 7.4).
-
Solution B (Thiol): Dissolve this compound in PBS. Note: Due to limited water solubility of the dithiol, adding 10% Ethanol or DMF helps solubilization.
-
-
Catalytic Trigger:
-
Adjust the pH of Solution A to 8.0 using small aliquots of 1M NaOH or add TEOA (0.1 wt%).
-
-
Mixing & Gelation:
-
Mix Solution A and Solution B at a 1:1 functional group ratio (Acrylate:Thiol).
-
Vortex immediately.
-
Gel Point: Expect gelation within 30–60 seconds at pH 8.0. At pH 7.4 (no catalyst), gelation may take hours.
-
-
Workflow Diagram (Visualization)
Figure 2: Workflow for base-catalyzed Thiol-Michael addition hydrogel formation.
Part 3: Troubleshooting & Safety (The "Stench" Factor)
Handling this compound
This compound has a potent, repulsive sulfur odor (skunk-like) detectable at ppb levels.
-
Containment: ALL work must be performed in a functioning fume hood.
-
Neutralization Station: Before opening the bottle, prepare a "Quench Bath":
-
Disposal: Rinse all pipette tips, vials, and glassware in the bleach bath for 20 minutes before removing them from the hood for standard washing.
Common Pitfalls
-
Disulfide Formation: If the reagents are old, thiols oxidize to disulfides (S-S), throwing off the stoichiometry.
-
Fix: Add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the reaction mix if using aqueous media.
-
-
Phase Separation: this compound is hydrophobic compared to PEG.
-
Fix: Use a co-solvent (THF, DMF) or vigorous stirring until the reaction exotherm homogenizes the mixture.
-
References
-
Cramer, N. B., et al. (2008). "Thiol-Ene Photopolymerization: Mechanism and Rate-Limiting Steps." Macromolecules.
-
Hoyle, C. E., & Bowman, C. N. (2010). "Thiol-Ene Click Chemistry."[5][6] Angewandte Chemie International Edition.
-
Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials.
-
Sigma-Aldrich. (n.d.). "this compound Product Specification & Safety Data Sheet."
Sources
Application Notes and Protocols for Modifying Electrode Surfaces with 2-Mercaptoethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Date: February 2, 2026
Abstract
This comprehensive guide details the theory, application, and protocols for modifying electrode surfaces using 2-Mercaptoethyl ether and its derivatives. The formation of self-assembled monolayers (SAMs) on gold and other noble metal surfaces is a cornerstone of modern electrochemistry, enabling the development of highly specific and sensitive biosensors, platforms for targeted drug delivery, and tools for fundamental studies of interfacial phenomena. This document provides a deep dive into the underlying mechanisms, practical experimental procedures, and critical characterization techniques to ensure the creation of robust and reproducible modified electrode surfaces for a range of applications, including drug development and diagnostics.
Introduction: The Power of Surface Modification
The interface between an electrode and an electrolyte solution is a region of intense scientific interest and technological importance. Controlling the chemical and physical properties of this interface is paramount for a vast array of applications, from energy storage to medical diagnostics.[1] Surface modification allows for the precise tuning of an electrode's properties, such as its hydrophobicity, biocompatibility, and reactivity.[2] This control is essential for developing advanced electrochemical sensors and biosensors, which rely on specific interactions between the electrode surface and target analytes.[3]
Among the various methods for surface modification, the use of self-assembled monolayers (SAMs) of organosulfur compounds on noble metal electrodes, particularly gold, is a widely adopted and powerful technique.[4][5] The spontaneous formation of a strong, covalent-like bond between the sulfur atom of a thiol and the gold surface results in a densely packed, ordered monolayer that effectively transforms the electrode's interface.[6]
This compound and its derivatives are particularly valuable molecules for SAM formation due to the presence of the ether linkages. These ether groups can impart desirable properties to the electrode surface, such as resistance to non-specific protein adsorption (biofouling), which is a critical requirement for biosensors and in-vivo diagnostic devices.[4] The ability to create these bio-inert surfaces is a significant advantage in complex biological media. This guide will focus on the practical aspects of using this compound and its analogs to create high-quality, functionalized electrode surfaces.
The Science of Self-Assembled Monolayers (SAMs)
The formation of a SAM is a spontaneous process driven by the strong affinity of the sulfur atom in the thiol group for the gold surface.[7] This interaction leads to the cleavage of the S-H bond and the formation of a stable gold-thiolate (Au-S) bond.[8] The alkyl chains of the thiol molecules then align and pack closely due to van der Waals interactions, resulting in a highly ordered and stable monolayer.[4]
The structure and properties of the resulting SAM are influenced by several factors, including:
-
The nature of the thiol: The length of the alkyl chain, the presence of functional groups, and the nature of the terminal group all play a crucial role in determining the properties of the SAM.
-
The solvent: The choice of solvent can affect the solubility of the thiol and the kinetics of SAM formation.[9]
-
The substrate: While gold is the most common substrate, other metals like silver, copper, and platinum can also be used.[5]
-
The cleanliness of the substrate: A pristine, contaminant-free surface is essential for the formation of a high-quality SAM.[10]
The resulting modified electrode can then be used for a variety of applications, such as the immobilization of biomolecules (enzymes, antibodies, DNA), the study of electron transfer kinetics, and the development of sensors for specific analytes.[11][12]
Essential Materials and Equipment
Chemicals:
-
This compound or its derivatives (e.g., O-(2-Mercaptoethyl)-O'-methyl-hexa(ethylene glycol))
-
High-purity ethanol (or other suitable solvent)
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂) (Caution: Piranha solution is extremely corrosive and reactive)
-
Potassium hydroxide (KOH)
-
Potassium ferrocyanide/ferricyanide (for electrochemical characterization)
-
Deionized (DI) water (18 MΩ·cm)
Equipment:
-
Gold electrodes (or other appropriate substrate)
-
Potentiostat/Galvanostat for electrochemical measurements
-
Electrochemical cell with a three-electrode setup (working, reference, and counter electrodes)
-
Sonicator
-
Nitrogen gas source
-
Fume hood
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate gloves.
Safety Precautions:
-
This compound and its analogs are hazardous. Always consult the Safety Data Sheet (SDS) before use.[13][14] They can be toxic if swallowed, fatal in contact with skin, and cause serious eye damage.[15][16][17] Handle these chemicals in a well-ventilated fume hood and wear appropriate PPE.
-
Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is extremely dangerous. It is a strong oxidizer and highly corrosive. Prepare and handle it with extreme caution in a fume hood, and always add the hydrogen peroxide to the acid slowly.
Experimental Protocols
Gold Electrode Pre-treatment and Cleaning (A Self-Validating Workflow)
The quality of the SAM is critically dependent on the cleanliness of the gold surface. The following protocol is designed to produce a reproducibly clean surface.
Protocol Steps:
-
Mechanical Polishing:
-
Polish the gold electrode with alumina slurry (0.3 µm followed by 0.05 µm) on a microcloth pad for 2-3 minutes for each grade.
-
Rinse thoroughly with DI water.
-
Rationale: This step removes any gross surface contamination and creates a smooth surface.
-
-
Sonication:
-
Sonicate the electrode in DI water for 10 minutes.
-
Sonicate in absolute ethanol for 10 minutes.
-
Rinse with DI water.
-
Rationale: Sonication helps to dislodge any remaining polishing residues and organic contaminants.
-
-
Chemical Cleaning (Piranha Etch - CAUTION ):
-
In a fume hood, prepare the Piranha solution by slowly adding one part 30% H₂O₂ to three parts concentrated H₂SO₄. The solution will become very hot.
-
Immerse the gold electrode in the Piranha solution for 10-15 minutes.
-
Carefully remove the electrode and rinse extensively with DI water.
-
Rationale: Piranha solution is a powerful oxidizing agent that removes organic residues.
-
-
Electrochemical Cleaning:
-
In a 0.5 M H₂SO₄ solution, cycle the potential of the gold electrode between the onset of gold oxidation and the reduction of the gold oxide layer (e.g., -0.2 V to +1.5 V vs. Ag/AgCl) at a scan rate of 100 mV/s until a stable and characteristic cyclic voltammogram for clean gold is obtained.[18]
-
Rinse the electrode thoroughly with DI water and dry under a stream of nitrogen.
-
Rationale: This final step removes any remaining impurities and provides an electrochemically active and pristine gold surface. The shape of the cyclic voltammogram serves as a validation of the cleaning process.
-
Formation of the this compound Self-Assembled Monolayer
This protocol describes the formation of the SAM on the cleaned gold electrode.
Protocol Steps:
-
Prepare the Thiol Solution:
-
Prepare a 1 mM solution of this compound (or its derivative) in a suitable solvent, such as high-purity ethanol.[19]
-
Rationale: A 1 mM concentration is a common starting point for SAM formation, providing a sufficient concentration of thiol molecules to ensure complete monolayer coverage. Ethanol is a good solvent for many thiols and is readily available in high purity.
-
-
SAM Incubation:
-
Immediately after cleaning and drying, immerse the gold electrode into the thiol solution.
-
Incubate for a specific period. A common incubation time is 1 to 24 hours at room temperature.[8] For some thiols, shorter incubation times of around 1 hour can be sufficient.[9][20]
-
Rationale: The incubation time allows for the thiol molecules to adsorb onto the gold surface and self-organize into a densely packed monolayer. The optimal time can vary depending on the specific thiol and solvent used.
-
-
Rinsing:
-
After incubation, remove the electrode from the thiol solution.
-
Rinse the electrode thoroughly with the same solvent used for the incubation (e.g., ethanol) to remove any non-specifically adsorbed molecules.
-
Finally, rinse with DI water and dry under a gentle stream of nitrogen.
-
Rationale: A thorough rinsing step is crucial to ensure that only the chemisorbed monolayer remains on the electrode surface.
-
Workflow for Electrode Surface Modification
Caption: A generalized workflow for the modification of an electrode surface with a this compound SAM.
Characterization of the Modified Electrode Surface
Characterization is a critical step to verify the successful formation and quality of the SAM. A combination of electrochemical and surface-sensitive techniques is recommended.
Cyclic Voltammetry (CV)
CV is a powerful and readily available technique to probe the integrity and blocking properties of the SAM.[11]
Principle: By using a redox probe, such as the ferrocyanide/ferricyanide couple ([Fe(CN)₆]³⁻/⁴⁻), the electron transfer between the probe in solution and the electrode surface can be monitored. A well-formed, insulating SAM will block or significantly hinder this electron transfer, leading to a decrease in the peak currents and an increase in the peak-to-peak separation in the cyclic voltammogram.[18]
Typical CV Parameters:
| Parameter | Typical Value |
| Redox Probe | 1-5 mM [Fe(CN)₆]³⁻/⁴⁻ in a supporting electrolyte (e.g., 0.1 M KCl) |
| Potential Window | -0.2 V to +0.6 V (vs. Ag/AgCl) |
| Scan Rate | 50-100 mV/s |
Electrochemical Impedance Spectroscopy (EIS)
EIS is a highly sensitive technique for characterizing the interfacial properties of the modified electrode.[21][22]
Principle: EIS measures the impedance of the electrochemical system over a range of frequencies. The data is often presented as a Nyquist plot and can be modeled using an equivalent electrical circuit. The formation of a SAM will typically lead to a significant increase in the charge-transfer resistance (Rct), which is represented by the diameter of the semicircle in the Nyquist plot. This increase in Rct is a direct measure of the blocking ability of the monolayer.[18][23]
Typical EIS Parameters:
| Parameter | Typical Value |
| AC Amplitude | 5-10 mV |
| Frequency Range | 100 kHz to 0.1 Hz |
| DC Potential | Formal potential of the redox probe |
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the atoms at the surface.[24]
Principle: XPS can confirm the presence of the SAM on the gold surface by detecting the characteristic signals of the elements in the thiol molecule (e.g., C, O, S). Importantly, the binding energy of the sulfur (S 2p) peak can confirm the formation of the gold-thiolate bond, which typically appears at a lower binding energy (~162 eV) compared to the unbound thiol (~163.5-164 eV).[25][26]
Applications in Drug Development and Research
The ability to create well-defined, functionalized surfaces with this compound and its derivatives has significant implications for drug development and related research fields:
-
Biosensor Development: The bio-inert properties of ethylene glycol-terminated SAMs are ideal for creating biosensors that can operate in complex biological fluids with minimal non-specific binding.[4] This is crucial for the development of sensitive and selective assays for drug screening and diagnostics.
-
Targeted Drug Delivery: Electrode surfaces can be modified to create platforms for the controlled release of therapeutic agents.[2] The functional groups on the SAM can be used to attach drug molecules or targeting ligands.
-
Fundamental Studies: Modified electrodes provide a well-defined system for studying fundamental electrochemical processes, such as electron transfer kinetics and protein-surface interactions. This knowledge is essential for understanding the mechanisms of action of drugs and for the rational design of new therapeutic strategies.[27][28]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor blocking in CV/EIS | Incomplete SAM formation, contaminated gold surface, or poor quality thiol. | Ensure thorough cleaning of the electrode. Increase incubation time. Use fresh, high-purity thiol and solvent. |
| Inconsistent results | Variations in electrode cleaning, incubation conditions, or measurement parameters. | Standardize all protocol steps. Use a consistent source of materials. |
| No evidence of SAM in XPS | Failed SAM formation or insufficient surface coverage. | Re-evaluate the entire protocol from cleaning to incubation. Ensure the thiol is not degraded. |
SAM Formation and Characterization Logic
Caption: Logical flow from inputs to validated outputs for SAM formation.
References
- Self-assembled monolayers of O-(2-Mercaptoethyl) - UCO. (2022-04-11).
- Voltametric Behavior of Noradrenaline at 2-Mercaptoethanol Self-Assembled Monolayer Modified Gold Electrode and its Analytical Application - MDPI.
- Effects of the potential and the electrolyte nature in the integrity of the O- (2-Mercaptoethyl)-O′-methyl-hexa(ethylene glyco - UCO.
- 2-Mercaptoethanol: Safety Data Sheet, National Diagnostics. (2023-08-08).
- Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water - Analyst (RSC Publishing).
- Electrochemical Surface Modification for Drug Delivery Systems | ProPlate® Posts.
-
Study of surface modification strategies to create glassy carbon-supported, aptamer-based sensors for continuous molecular monitoring - PMC - NIH. (2022-03-30). Available at: [Link]
-
STM Study of 2-Mercaptoethanol Self-Assembled Monolayer on Au(111) - ResearchGate. Available at: [Link]
-
Forming a SAM on a gold electrode - zimmerandpeacock - Zimmer & Peacock. Available at: [Link]
-
Tailoring self-assembled monolayers at the electrochemical interface - Indian Academy of Sciences. Available at: [Link]
-
Promising Electrode Surfaces, Modified with Nanoparticles, in the Sensitive and Selective Electroanalytical Determination of Antibiotics: A Review - MDPI. (2023-04-26). Available at: [Link]
-
Synthesis and characterization of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) by electrochemical polymerization - ResearchGate. Available at: [Link]
-
Modification of self-assembled monolayers of alkanethiols on gold by ionizing radiation. Available at: [Link]
-
Mercaptoethyl)-O′-methyl-hexa(ethylene glycol) (EG7-SAM) on gold elect - UCO. Available at: [Link]
-
The self-assembled monolayer modification of electrodes - Société Chimique de France. Available at: [Link]
-
Characterization of self-assembled thiols monolayers on gold surface by electrochemical impedance spectroscopy - ResearchGate. Available at: [Link]
-
Surface Protection of Quaternary Gold Alloys by Thiol Self-Assembled Monolayers - MDPI. (2022-11-16). Available at: [Link]
-
Design of Surface-Modified Electrodes for the Electrochemical Adsorption of Platinum-Based Anticancer Drugs | Chemistry of Materials - ACS Publications. (2019-08-30). Available at: [Link]
-
Electrochemical (Bio-) Sensors in Biological Applications—2nd Edition - PMC - NIH. Available at: [Link]
-
X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces | Langmuir - ACS Publications. Available at: [Link]
-
Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - RSC Publishing. Available at: [Link]
-
Electrochemical Impedance Spectroscopy A Tutorial | ACS Measurement Science Au. Available at: [Link]
-
Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology | Chemical Reviews - ACS Publications. Available at: [Link]
-
Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors - MDPI. (2022-02-23). Available at: [Link]
-
Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy - Diva-portal.org. Available at: [Link]
-
Chemical modification of electrodes - Allen J. Bard. Available at: [Link]
-
(PDF) Self-assembled alkanethiol monolayers on gold surfaces: Resolving the complex structure at the interface by STM - ResearchGate. Available at: [Link]
-
Safety Data Sheet: 2-Mercaptoethanol - Carl ROTH. Available at: [Link]
-
X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - NIH. Available at: [Link]
-
Design of surface-modified electrodes for the electrochemical adsorption of Platinum-based anticancer drugs - ePrints Soton. Available at: [Link]
-
Electrochemical Wearable Biosensors and Bioelectronic Devices Based on Hydrogels: Mechanical Properties and Electrochemical Behavior - MDPI. Available at: [Link]
-
Electrochemistry Lec 12 08feb06 Marcus theory and Surface modified Electrodes Caltech CHEM 117 - YouTube. (2017-05-13). Available at: [Link]
-
Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications - PMC - NIH. Available at: [Link]
-
Electrochemical impedance spectroscopy (EIS) studies of self-assemble monolayers (SAM) on aluminum substrates | Request PDF - ResearchGate. Available at: [Link]
-
Nanoparticle-based Biosensor: Emerging Application in Biology and Medicine - Letters in Applied NanoBioScience. (2022-11-20). Available at: [Link]
-
(PDF) Electrochemical behavior of β 2-agonists at graphite nanosheet modified electrodes. Available at: [Link]
-
Enzymatic Electrochemical Biosensors for Neurotransmitters Detection: Recent Achievements and Trends - MDPI. Available at: [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. proplate.com [proplate.com]
- 3. Electrochemical (Bio-) Sensors in Biological Applications—2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. diva-portal.org [diva-portal.org]
- 8. mdpi.com [mdpi.com]
- 9. helvia.uco.es [helvia.uco.es]
- 10. zimmerpeacocktech.com [zimmerpeacocktech.com]
- 11. Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. 2-Mercaptoethanol: Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]
- 16. carlroth.com [carlroth.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. helvia.uco.es [helvia.uco.es]
- 20. helvia.uco.es [helvia.uco.es]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. eprints.soton.ac.uk [eprints.soton.ac.uk]
Troubleshooting & Optimization
Technical Support Center: 2-Mercaptoethyl Ether (2,2'-Oxydiethanethiol)
[1]
Product Profile
-
Formula:
-
Structure:
-
Key Characteristic: A flexible dithiol linker with a central ether oxygen, capable of acting as a tridentate ligand (
) or a cross-linker.
Part 1: Critical Side Reactions & Troubleshooting
Issue 1: Uncontrolled Oxidative Oligomerization
Symptom: The reaction mixture becomes cloudy, viscosity increases unexpectedly, or the product exhibits a higher molecular weight (MW) than calculated.
Diagnosis: The thiol groups have oxidized to form disulfide bonds (
Technical Insight:
The central ether linkage increases the flexibility of the alkyl chain, making the molecule prone to intermolecular coupling at high concentrations (
Troubleshooting Protocol:
-
Immediate Fix: Add a reducing agent compatible with your solvent system.
-
Aqueous/Polar: Add TCEP-HCl (Tris(2-carboxyethyl)phosphine) at 1.1 eq per disulfide bond. It is odorless and stable over a wide pH range.
-
Organic: Use DTT (Dithiothreitol) or Tributylphosphine (
) .
-
-
Prevention: Sparge all solvents with Argon/Nitrogen for 15 minutes prior to addition. Store the neat reagent under inert gas; if the liquid has turned yellow, distill before use (bp 217°C).
Issue 2: Catalyst Poisoning in Metal-Catalyzed Cross-Coupling
Symptom: The reaction stalls completely or yields are <10% in Palladium or Platinum-catalyzed reactions (e.g., hydrosilylation or Suzuki coupling).
Diagnosis: The "Soft-Hard-Soft" (
Technical Insight: The ether oxygen provides a secondary binding site, stabilizing the metal complex and effectively sequestering the catalyst from the catalytic cycle.
Troubleshooting Protocol:
-
Workflow Adjustment: Do not mix the dithiol and catalyst directly.
-
Alternative Route: If synthesizing a thioether via cross-coupling, consider using a protected thiol (e.g., thioacetate or trityl-protected) and deprotecting after the metal-catalyzed step.
-
Scavenging: If the catalyst is needed for a different step, use a metal scavenger resin (e.g., QuadraPure™ TU) to remove the metal-dithiol complexes post-reaction.
Issue 3: Chain Transfer in Radical Polymerization
Symptom: When used as a co-monomer in radical polymerization (e.g., with methacrylates), the resulting polymer has low molecular weight and high polydispersity (PDI).
Diagnosis: Thiols are highly efficient Chain Transfer Agents (CTAs) . The sulfhydryl hydrogen is easily abstracted by the propagating radical, terminating the growing chain and initiating a new one (
Troubleshooting Protocol:
-
Stoichiometry Control: If high MW is desired, this reagent cannot be present in free form during radical propagation. Use "Thiol-Ene" click chemistry conditions (step-growth) rather than chain-growth radical polymerization.
-
Photo-initiation: Switch to UV-initiated thiol-ene coupling (Type I or Type II photoinitiators) which relies on the thiyl radical for propagation, turning the "side reaction" into the primary mechanism.
Part 2: Decision Trees & Pathways (Visualized)
Figure 1: Oxidative Degradation Pathway
This diagram illustrates how monomeric this compound degrades into linear polymers or cyclic species depending on concentration.
Caption: Path A (Red) represents the most common failure mode (oligomerization) due to air exposure. Path B (Yellow) occurs in dilute systems.
Figure 2: Troubleshooting Logic Flow
Use this flowchart to diagnose yield issues during synthesis.
Caption: Diagnostic logic for identifying whether the issue is oxidative (green), catalytic (red), or kinetic (yellow).
Part 3: Experimental Protocols
Protocol A: Quantifying Thiol Activity (Ellman’s Test)
Before using stored this compound for stoichiometry-sensitive reactions (e.g., polymer synthesis), you must verify the active thiol titer.
-
Preparation: Dissolve 4 mg of Ellman’s Reagent (DTNB) in 1 mL of Phosphate Buffer (0.1 M, pH 8.0).
-
Sample: Dilute a small aliquot of your this compound stock to ~0.5 mM.
-
Reaction: Mix 50 µL of sample with 950 µL of DTNB solution. Incubate 5 mins at RT.
-
Measurement: Measure Absorbance at 412 nm .
-
Calculation: Use the extinction coefficient
.-
Note: Since this compound has two thiols, the molar concentration of the molecule is half the calculated thiol concentration.
-
Protocol B: Reducing Oxidized Stock
If your reagent has formed a precipitate or cloudy suspension:
-
Solvent: Dissolve the mixture in THF/Water (1:1).
-
Reagent: Add 1.2 equivalents of Dithiothreitol (DTT) relative to the estimated disulfide content.
-
Conditions: Stir under Argon for 2 hours at Room Temperature.
-
Purification: Extract with Dichloromethane (DCM). The DTT (oxidized form) is water-soluble and will remain in the aqueous phase, while the regenerated this compound partitions into DCM.
Part 4: Data & Compatibility
Table 1: Reducing Agent Compatibility
Select the correct agent to reverse side reactions based on your solvent system.
| Reducing Agent | Solvent Compatibility | pH Range | Byproduct Removal |
| TCEP-HCl | Water, MeOH, DMF | 1.5 - 8.5 | Water soluble (Easy) |
| DTT | Water, THF, DMSO | 7.0 - 9.0 | Water soluble (Easy) |
| Toluene, Hexane, DCM | N/A | Requires Chromatography | |
| Zn/HCl | Water/EtOH | < 2.0 | Filtration (Solid Zn) |
Table 2: Solvent Effects on Reactivity
How solvent choice influences side reaction rates.
| Solvent | Oxidation Risk | Nucleophilicity | Recommendation |
| Water (pH >7) | High | High ( | Degas thoroughly; add EDTA to chelate trace metals that catalyze oxidation. |
| DMF/DMSO | Very High | High | Avoid for storage; DMSO is a mild oxidant itself. |
| DCM/Chloroform | Low | Moderate | Best for handling/storage. |
| THF | Moderate | Moderate | Watch for peroxides in THF which accelerate disulfide formation. |
References
-
Sigma-Aldrich. 2,2'-Oxydiethanethiol Product Specification & Properties.Link
-
TCI Chemicals. Bis(2-mercaptoethyl) Ether: Technical Data and Safety.Link
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 2,2'-Oxydiethanethiol (CAS 2150-02-9).Link
-
Thermo Fisher Scientific. Polymer Troubleshooting Guide: Identifying Cross-linking and Degradation.Link
-
ResearchGate. Electrochemical polymerization of dithiol monomers.Link
Sources
- 1. Bis(2-mercaptoethyl) Ether 95.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. scbt.com [scbt.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 2,2'-OXYDIETHANETHIOL | 2150-02-9 [amp.chemicalbook.com]
- 5. 2,2'-oxydiethanethiol | CAS#:2150-02-9 | Chemsrc [chemsrc.com]
Technical Support Center: Optimizing 2-Mercaptoethyl Ether Crosslinking
This technical guide is structured as a high-level support resource for researchers utilizing 2-Mercaptoethyl ether (2,2'-Oxydiethanethiol) in hydrogel fabrication, antibody-drug conjugates (ADCs), and polymer synthesis.
Reagent Profile:
-
Role: Flexible, hydrophilic dithiol crosslinker.
-
Key Advantage: The ether linkage reduces chain entanglement compared to alkane dithiols, often increasing reaction rates and improving hydrogel swelling properties due to hydrophilicity.
Part 1: Reagent Integrity & Storage (The "Dead" Reagent)
Q1: My crosslinking reaction failed completely. How do I know if the this compound is still active?
Diagnosis: The most common cause of failure is oxidative dimerization . Thiol groups (-SH) are highly susceptible to oxidation by atmospheric oxygen, forming disulfide bonds (-S-S-). If your this compound has converted to its disulfide polymer or cyclic oligomer, it is chemically "dead" towards Michael addition or Thiol-ene reactions.
Immediate Action: Perform a quantitative Ellman’s Assay to determine the free thiol titer.[4] Do not rely on the label purity if the bottle has been opened previously.
Protocol: Modified Ellman’s Assay for Dithiols
-
Principle: DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) reacts with free thiols to release TNB (2-nitro-5-thiobenzoic acid), which is yellow and absorbs at 412 nm.[4]
| Step | Action | Critical Note |
| 1. Buffer Prep | Prepare Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0. | EDTA chelates metals that catalyze oxidation. |
| 2. Reagent Prep | Dissolve 4 mg DTNB in 1 mL Reaction Buffer. | Prepare fresh. DTNB hydrolyzes over time. |
| 3. Sample Prep | Dilute this compound to ~0.5 mM (theoretical) in Buffer. | High concentrations saturate the detector. |
| 4. Reaction | Mix 50 µL DTNB solution + 2.5 mL Buffer + 250 µL Sample. | Incubate 15 mins at Room Temp. |
| 5. Measurement | Measure Absorbance at 412 nm. | Blank against buffer + DTNB (no sample). |
| 6. Calculation | Concentration = (Abs / 14,150 M⁻¹cm⁻¹) × Dilution Factor. | If result is <90% of theoretical, repurify or discard. |
Q2: How should I store this compound to prevent this oxidation?
Standard: Store under an inert atmosphere (Argon or Nitrogen) at -20°C. Best Practice:
-
Aliquot immediately: Upon receiving a new bottle, dispense into single-use amber vials under an inert gas flow.
-
Seal: Use Parafilm over caps to limit oxygen diffusion.
-
Thaw: Allow vials to reach room temperature before opening to prevent water condensation, which accelerates oxidation.
Part 2: Reaction Kinetics & Optimization
Q3: My hydrogel forms too slowly or not at all with Acrylate/Methacrylate partners.
Root Cause: The pKa of alkyl thiols (like this compound) is typically ~9.5–10.5. At neutral pH (7.4), the concentration of the reactive thiolate anion (S⁻) is low. Acrylates are also relatively poor Michael acceptors compared to maleimides.
Troubleshooting Protocol:
-
pH Adjustment: Increase reaction pH to 8.0–9.0 using Carbonate or HEPES buffer. This increases the [S⁻] species.
-
Warning: pH > 9.5 may hydrolyze ester bonds in your polymer backbone (e.g., PEG-DA).
-
-
Nucleophilic Catalysis: Add a catalytic amount of a tertiary amine (e.g., Triethylamine or TEA) if pH adjustment is insufficient.
-
Solvent Effect: If using organic solvents, ensure they are not proton-donating, as this stabilizes the anion and retards reactivity.
Q4: My gel forms instantly and creates clumps/bubbles (Heterogeneity) with Maleimides.
Root Cause: The Thiol-Maleimide reaction is extremely fast (
Troubleshooting Protocol:
-
Lower pH: Drop the reaction buffer to pH 5.5–6.0 . The reaction rate decreases significantly, allowing time for homogeneous mixing.
-
Decrease Temperature: Cool reagents to 4°C before mixing.
-
Dilution: Reduce the precursor concentration slightly to slow intermolecular collision rates.
Part 3: Mechanical Properties & Stoichiometry
Q5: The resulting hydrogel is weaker ("mushy") than calculated.
Root Cause: Deviations from the ideal 1:1 Thiol:Ene stoichiometry or side reactions (disulfides) consuming the crosslinker.
Optimization Workflow:
-
Check Stoichiometry: For ideal step-growth networks, the ratio (
) of thiol to ene groups must be 1.0.-
If
, crosslinking density ( ) drops drastically according to the Flory-Stockmayer theory.
-
-
Compensate for Oxidation: If your Ellman’s assay showed 90% purity, adjust the input mass of this compound by factor
( ) to restore effective stoichiometry. -
Oxygen Inhibition (Radical only): If using photo-initiated thiol-ene (radical mechanism), oxygen inhibits the reaction. Degas all solutions with Nitrogen for 10 mins prior to polymerization.
Visualizing the Optimization Logic
The following diagrams illustrate the decision-making process for troubleshooting and the chemical mechanism governing efficiency.
Diagram 1: Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing crosslinking failures based on reagent quality and kinetic mismatch.
Diagram 2: Chemical Mechanism & pH Control
Caption: Mechanistic pathway showing the competition between productive crosslinking (via Thiolate) and oxidative inactivation.
References
-
NIST Chemistry WebBook. "this compound Properties and Spectra."[1] National Institute of Standards and Technology. Link
-
BroadPharm. "Ellman's Assay Protocol for Sulfhydryl Quantification."[4] BroadPharm Technical Support. Link
-
Thermo Fisher Scientific. "Crosslinking Chemistry Guide: Carbodiimides and Thiol-Reactions." Thermo Fisher Technical Resources. Link
-
Bahou, C., et al. (2023). "Hydrogel Cross-Linking via Thiol-Reactive Pyridazinediones." Biomacromolecules. Link
-
Cramer, N. B., et al. (2010). "Thiol-Ene Photopolymerization Mechanisms and Rate Controlling Steps." Macromolecules. (Cited for general thiol-ene kinetic principles). Link
Sources
effect of pH on 2-Mercaptoethyl ether reactivity
A Senior Application Scientist's Guide to Navigating the Effects of pH on Reactivity
Welcome to the technical support center for 2-Mercaptoethyl ether. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile dithiol crosslinker in their work. As a molecule with two reactive thiol groups and a central ether linkage, its experimental behavior is critically dependent on one key parameter: pH . Understanding and controlling pH is not merely an optimization step; it is fundamental to achieving desired reaction outcomes, ensuring stability, and troubleshooting unexpected results.
This document moves beyond standard protocols to explain the causal relationships between pH and the reactivity of this compound. Here, we will address common challenges in a practical, question-and-answer format, providing not only solutions but also the underlying chemical principles.
Frequently Asked Questions (FAQs): The Fundamentals of pH and this compound
This section addresses the foundational concepts that govern the behavior of this compound in different chemical environments.
Q1: What are the primary reactive sites on this compound and how does pH influence them?
The primary reactive sites are the two terminal thiol (-SH) groups. The reactivity of these groups is governed by the pH of the solution because it dictates the equilibrium between the protonated thiol (R-SH) and the deprotonated thiolate anion (R-S⁻). The thiolate anion is a significantly more potent nucleophile than its protonated counterpart.[1][2] Consequently, reactions that rely on nucleophilic attack by the sulfur atom are highly pH-dependent.
The central ether linkage (-O-) is generally stable and unreactive under most experimental conditions. However, it can be susceptible to cleavage under harsh, strongly acidic conditions, which is a less common but important consideration.
Q2: What is the pKa of the thiol groups in this compound and why is it the most critical parameter to know?
The pKa is the pH at which the thiol and thiolate forms are present in equal concentrations. For aliphatic thiols like those in this compound, the pKa is typically in the range of 9.5 to 10.5. For instance, the structurally related 2-mercaptoethanol has a pKa of approximately 9.5.[3]
This value is critical because it allows you to predict and control the concentration of the highly reactive thiolate species at any given pH.
-
At pH << pKa (e.g., pH 7): The vast majority of the molecules are in the protonated R-SH form. Reactivity as a nucleophile is low.
-
At pH ≈ pKa (e.g., pH 9.5): The R-SH and R-S⁻ forms are in equilibrium. The reaction rate increases significantly.
-
At pH >> pKa (e.g., pH 11): The molecule is predominantly in the deprotonated R-S⁻ form, leading to maximum nucleophilic reactivity.
The relationship between pH, pKa, and the fraction of reactive thiolate can be visualized as follows:
Q3: Can the ether bond in this compound degrade?
Yes, but only under specific and typically harsh conditions. The ether linkage is susceptible to cleavage by strong acids (e.g., HBr, HI, or concentrated H₂SO₄), especially at elevated temperatures.[4] The mechanism involves protonation of the ether oxygen, converting it into a good leaving group, followed by nucleophilic attack (Sₙ2 or Sₙ1) by the acid's conjugate base. For the vast majority of biochemical and materials science applications conducted in buffered aqueous solutions, ether cleavage is not a concern.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides a logical workflow for diagnosis and resolution.
Scenario 1: Low Reaction Yield in Thiol-Michael Addition
-
Problem: "I am performing a conjugation reaction between this compound and a maleimide-functionalized protein, but my reaction yield is poor and the kinetics are very slow."
-
Underlying Cause: The Thiol-Michael addition is a conjugate addition reaction that relies on the nucleophilic attack of the thiolate anion on the electron-deficient alkene of the maleimide. If the reaction pH is too low (e.g., pH < 7.5), the concentration of the reactive thiolate species is insufficient for the reaction to proceed efficiently.[5]
-
Troubleshooting Workflow:
Workflow for troubleshooting low-yield Michael additions. -
Detailed Solution:
-
Verify pH: Use a calibrated pH meter to confirm the pH of your reaction buffer. Do not rely solely on the theoretical pH of the buffer preparation.
-
Optimize pH: Prepare a series of reactions using buffers with increasing pH, for example, from pH 7.5 to 8.5. The optimal pH is typically a compromise between maximizing the thiolate concentration and maintaining the stability of your other reactants (e.g., proteins).
-
Monitor Reactants: Use a technique like Ellman's Assay to quantify the consumption of free thiols over time, providing direct evidence of reaction progress.
-
Scenario 2: Premature Disulfide Bond Formation
-
Problem: "Before I can even initiate my primary reaction, I'm detecting dimers and oligomers of this compound in my stock solution, confirmed by mass spectrometry."
-
Underlying Cause: This is due to the oxidation of thiols to form disulfide bonds (-S-S-). This process is significantly accelerated at neutral to alkaline pH in the presence of dissolved oxygen. Trace metal ions in buffers can also catalyze this oxidation.[6]
-
Preventative Measures & Solutions:
-
Work under Inert Atmosphere: Prepare buffers and stock solutions with deoxygenated water (e.g., by boiling and cooling under nitrogen or argon gas). Purge vials and reaction vessels with an inert gas before adding reagents.
-
Use Chelating Agents: Add a small amount of ethylenediaminetetraacetic acid (EDTA) (e.g., 1 mM) to your buffers to chelate and inactivate catalytic metal ions.
-
Control pH of Storage: Store stock solutions of this compound at a slightly acidic pH (e.g., pH 5-6) where the protonated thiol is less susceptible to oxidation. Adjust the pH only immediately before the reaction.
-
Add a Reducing Agent: For non-critical applications, a small excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can be included, though this will interfere with reactions that consume thiols.
-
Scenario 3: Inconsistent Gelation Times in Hydrogel Formation
-
Problem: "I am fabricating hydrogels using a base-catalyzed thiol-ene polymerization with this compound, but my gelation times are highly variable between batches."
-
Underlying Cause: In base-catalyzed thiol-ene reactions, the gelation rate is directly proportional to the concentration of the thiolate initiator.[7] Minor, un-tracked variations in the pH of your precursor solutions can lead to dramatic differences in reaction kinetics and gelation time.
-
Protocol for Reproducible Gelation:
-
Strict pH Control: Use freshly prepared, high-purity buffers. Always measure and adjust the final pH of the complete precursor solution immediately before initiating polymerization.
-
Temperature Control: Ensure all solutions are thermally equilibrated to the reaction temperature, as reaction rates are also temperature-dependent.
-
Standardize Mixing: Use a consistent mixing method and speed (e.g., vortexing for a set time) to ensure homogeneous initiation of the reaction.
-
Key Experimental Protocols
Protocol 1: General Procedure for pH Optimization of a Thiol-Michael Addition
This protocol provides a framework for identifying the optimal pH for conjugating this compound to a substrate containing an electron-deficient alkene (e.g., maleimide, vinyl sulfone).
-
Buffer Preparation: Prepare a set of 0.1 M phosphate or borate buffers at various pH points (e.g., 7.0, 7.5, 8.0, 8.5, 9.0). Deoxygenate all buffers by sparging with N₂ or Ar for at least 30 minutes. Add 1 mM EDTA to each buffer.
-
Reagent Preparation: Prepare stock solutions of your substrate and this compound in the pH 7.0 buffer.
-
Reaction Setup: In separate tubes, aliquot the substrate stock solution. To each tube, add the corresponding buffer to reach the target pH.
-
Initiation: To initiate the reaction, add the this compound stock solution to each tube. A typical molar ratio is a slight excess of the thiol component (e.g., 1.2 equivalents).
-
Monitoring: At defined time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each reaction. Quench the reaction by adding a strong acid (e.g., TFA to 1%) or immediately analyze.
-
Analysis: Analyze the aliquots using a suitable technique (e.g., RP-HPLC, LC-MS) to quantify the formation of the desired conjugate and the consumption of starting materials.
-
Data Interpretation: Plot the percentage of product formation versus time for each pH value to determine the optimal condition that balances reaction rate with potential side reactions or reactant instability.
Protocol 2: Quantification of Free Thiols using Ellman's Assay
This assay is essential for verifying the concentration of active thiol groups in your this compound stock and for monitoring the progress of thiol-consuming reactions.
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Ellman's Reagent (DTNB): 4 mg/mL 5,5'-dithiobis-(2-nitrobenzoic acid) in the reaction buffer.
-
-
Standard Curve:
-
Prepare a fresh stock solution of a known thiol standard (e.g., L-cysteine) of approximately 10 mM in the reaction buffer.
-
Create a series of dilutions ranging from 0 to 500 µM.
-
To 50 µL of each standard, add 2.5 mL of reaction buffer and 100 µL of DTNB solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Plot absorbance vs. concentration to generate a standard curve.
-
-
Sample Measurement:
-
Dilute your this compound sample to fall within the range of the standard curve.
-
Perform the same reaction as described for the standards (50 µL sample + 2.5 mL buffer + 100 µL DTNB).
-
Measure the absorbance at 412 nm and determine the concentration using the standard curve. Remember to account for the dilution factor and that each molecule has two thiol groups.
-
Quantitative Data Summary
The following table summarizes the expected effect of pH on the primary reactions involving this compound.
| pH Range | Dominant Thiol Species | Thiol-Michael Addition Rate | Thiol-Disulfide Exchange Rate | Susceptibility to Oxidation | Ether Bond Stability |
| < 4 (Strongly Acidic) | R-SH (100%) | Negligible | Very Slow | Low | Risk of Cleavage |
| 6.0 - 7.5 (Acidic/Neutral) | R-SH (>99%) | Very Slow to Slow | Slow | Moderate | High |
| 7.5 - 9.0 (Slightly Basic) | R-SH / R-S⁻ Mix | Moderate to Fast | Moderate to Fast | High | High |
| > 9.5 (Basic) | R-S⁻ (>50%) | Very Fast | Very Fast | Very High | High |
References
-
Righetti, P. G., & Tudor, G. (1981). Effect of 2-mercaptoethanol on pH gradients in isoelectric focusing. Journal of Biochemical and Biophysical Methods, 4(5), 319-328. [Link]
-
Pritchard, C. D., et al. (2021). Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. ACS Applied Bio Materials, 5(1), 227-236. [Link]
-
PubChem. (n.d.). 2-Mercaptoethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Singh, R., & Whitesides, G. M. (2010). Thiol-disulfide exchange in peptides derived from human growth hormone. Protein Science, 19(6), 1234-1245. [Link]
-
Houk, J., & Whitesides, G. M. (1987). The kinetics and mechanism of thiol-disulfide interchange. Journal of the American Chemical Society, 109(22), 6825-6836. [Link]
-
Master Organic Chemistry. (2017). Acidic Cleavage of Ethers. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Ether and Epoxide Reactions [Video]. YouTube. [Link]
-
Fairbanks, B. D., et al. (2011). Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis. Gels, 9(9), 917. [Link]
-
Jocelyn, P. C. (1987). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Maastricht Science Programme, 2. [Link]
Sources
- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of 2-mercaptoethanol on pH gradients in isoelectric focusing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Thermal Management in 2,2'-Oxydiethanethiol Polymerization
Subject: Thermodynamics & Kinetic Control of 2,2'-Oxydiethanethiol (ODT) Systems CAS No: 2150-02-9 Synonyms: 2-Mercaptoethyl ether; Bis(2-mercaptoethyl) ether; DMDO.[1]
Executive Summary: The Thermal Lever
2,2'-Oxydiethanethiol (ODT) is a critical dithiol monomer used to introduce flexibility and high refractive index into polythioethers and hydrogels.[1] Unlike acrylates, ODT polymerizes via step-growth mechanisms (Thiol-Ene or Thiol-Michael addition).[1]
The Core Challenge: These reactions are highly exothermic.[1] In ODT systems, temperature is not just a catalyst—it is a switch that toggles between three states:
-
Controlled Propagation: (Target State)
-
Runaway Exotherm: Leading to charring, bubbles, or brittle networks.[1]
-
Oxidative Coupling: (Side Reaction) Formation of disulfide bridges (
) which destroys stoichiometry.[1]
This guide details how to manipulate temperature to maintain the Target State.
Core Modules: Thermal Control Strategies
Module A: Managing the Exotherm (Thiol-Ene & Thiol-Michael)
Both radical-mediated (Thiol-Ene) and base-catalyzed (Thiol-Michael) polymerizations of ODT release significant energy (approx. -50 to -70 kJ/mol per bond).[1] Because ODT is a small molecule (MW 138.25 g/mol ) with high functional density, the adiabatic temperature rise can exceed 100°C in seconds.
The Thermal Feedback Loop:
Heat increases the kinetic rate constant (
Figure 1: The Auto-Acceleration Cycle in ODT Polymerization.[1] Without thermal intervention, the loop between heat release and rate increase leads to runaway conditions.
Protocol 1: The "Cold-Start" Method (Thiol-Michael) Applicability: Base-catalyzed hydrogel formation or conjugate addition.[1]
-
Pre-Cooling: Chill the ODT monomer and the "ene" component (e.g., PEG-diacrylate) to 4°C separately.[1]
-
Catalyst Throttling: Add the base catalyst (e.g., TEA or DBU) while the vessel is on ice.[1]
-
Induction: Allow the mixture to warm to Room Temperature (RT) only after mixing is homogeneous.
Module B: Preventing Oxidative Side Reactions
ODT is prone to oxidizing into disulfide oligomers (
Protocol 2: Thermal History Management
-
Storage: Store ODT at <15°C.
-
Heating Limit: Do not heat ODT above 60°C without an inert atmosphere (
or Ar). -
Flash Point Warning: ODT has a flash point of 90°C. Never heat open vessels near this limit.[1]
Troubleshooting Guide
Issue Matrix: Diagnostics & Solutions
| Symptom | Probable Cause | The Thermal Mechanism | Corrective Action |
| Instant Gelation | Thermal Runaway | Heat generated by reaction > Heat dissipation rate.[1] | Dilution: Add solvent (DCM/THF) to act as a heat sink.Cooling: Use ice bath during catalyst addition.[1] |
| Bubbles in Resin | Monomer Boiling / Solvent Flash | Exotherm spiked temp > Boiling Point of solvent or ODT (217°C). | Stepwise Addition: Add catalyst/initiator in aliquots.Reduce Intensity: Lower UV intensity (if photo-curing).[1] |
| Low Molecular Weight | Disulfide Formation | ODT was heated in air before polymerization, offsetting stoichiometry.[1] | Degas: Purge ODT with |
| Cloudy Polymer | Phase Separation | Reaction temp < Upper Critical Solution Temperature (UCST).[1] | Warm Curing: Cure at 40-50°C to maintain solubility of the growing chain (prevent precipitation). |
| Surface Tackiness | Oxygen Inhibition | Oxygen creates peroxy radicals; worse at high temps.[1] | Cover: Cure under inert gas or glass slide.Increase Intensity: Higher radical flux overcomes |
Frequently Asked Questions (FAQ)
Q: Can I heat ODT to lower its viscosity for easier pipetting? A: ODT is already a liquid with low viscosity at room temperature.[1] Heating is generally unnecessary and risky due to accelerated oxidation (disulfide formation).[1] If you must heat it to dissolve a co-monomer, do not exceed 50°C and ensure the vial is purged with Nitrogen.
Q: My Thiol-Ene reaction smokes when I add the photoinitiator. Why? A: You are likely experiencing a "dark reaction" or thermal runaway.[1] Some amines or impurities can trigger spontaneous reaction with ODT.[1]
-
Fix: Ensure your ODT is pure (>95%).[1] Use a lower concentration of photoinitiator (0.5 - 1.0 wt%) and ensure the light source is off during mixing.[1]
Q: What is the maximum safe temperature for curing ODT-based materials? A: While the cured polymer may be stable >200°C, the curing process should be kept under 80°C to prevent monomer evaporation (ODT BP is 217°C, but it has high vapor pressure/odor) and stress accumulation.
Experimental Workflow Diagram
This workflow illustrates the "Safe Path" for synthesizing ODT-based polythioethers, highlighting critical temperature checkpoints.
Figure 2: Step-by-step workflow emphasizing the temperature maintenance during the mixing and initiation phases.
References
-
Cramer, N. B., et al. (2018).[1] "Mechanistic Modeling of the Thiol–Michael Addition Polymerization Kinetics." Macromolecules.
-
Hoyle, C. E., & Bowman, C. N. (2010).[1] "Thiol-Ene Click Chemistry."[1][2] Angewandte Chemie International Edition. (Foundational text on radical thiol-ene thermodynamics).
-
TCI Chemicals. (2024).[1] "Product Specification: Bis(2-mercaptoethyl) Ether (CAS 2150-02-9)."[1][3][4]
-
PubChem. (2025).[1] "Compound Summary: 2,2'-Oxydiethanethiol." National Library of Medicine.[1]
-
Konkolewicz, D., et al. (2017).[1] "Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?" Polymer Chemistry.
Sources
Validation & Comparative
A Comparative Analysis of 2-Mercaptoethyl Ether and Mercaptoethanol as Corrosion Inhibitors: A Technical Guide for Researchers
In the relentless pursuit of asset integrity and operational efficiency, particularly within the oil and gas, chemical processing, and manufacturing sectors, the mitigation of corrosion remains a paramount challenge. Organic corrosion inhibitors are a cornerstone of this effort, with sulfur-containing compounds demonstrating exceptional efficacy. Among these, mercaptoethanol has long been a benchmark due to its straightforward mechanism and proven performance. This guide presents an in-depth comparative analysis of 2-Mercaptoethyl ether (also known as thiodiglycol) and its structural analog, 2-mercaptoethanol, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their respective performance characteristics, supported by experimental data and mechanistic insights.
Molecular Architecture: A Tale of Two Thiols
At the heart of their function lies the molecular structure of these inhibitors. Both molecules share the critical thiol (-SH) group, the primary anchor for adsorption onto metal surfaces. However, the presence of an ether linkage in this compound introduces a significant structural divergence from the simple alcohol group in mercaptoethanol.
-
2-Mercaptoethanol (2-ME): A linear molecule with a terminal thiol group and a hydroxyl (-OH) group. Its small size and high polarity contribute to good solubility in aqueous and hydrocarbon phases.[1]
-
This compound (Thiodiglycol): This molecule can be conceptualized as two mercaptoethanol units linked by an ether bond, resulting in a larger molecule with two hydroxyl groups and a central sulfur atom. This structure suggests the potential for different adsorption geometries and intermolecular interactions on the metal surface.
Caption: Molecular structures of 2-Mercaptoethanol and this compound.
The Mechanism of Protection: Adsorption and Film Formation
The efficacy of these inhibitors is predicated on their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[2] This process can occur through two primary mechanisms:
-
Physisorption: Involves weaker van der Waals forces between the inhibitor molecule and the metal surface.
-
Chemisorption: A stronger interaction involving the formation of a coordinate bond between the heteroatoms (sulfur, oxygen) in the inhibitor and the vacant d-orbitals of the metal atoms.[3]
For thiol-containing compounds, the sulfur atom is the primary site for chemisorption. The lone pair of electrons on the sulfur atom readily interacts with the metal surface, forming a durable self-assembled monolayer (SAM).[1] The presence of oxygen atoms (in the hydroxyl or ether groups) can provide secondary adsorption sites, potentially strengthening the inhibitor film.[4]
Caption: Generalized mechanism of corrosion inhibition by thiol-based compounds.
Experimental Evaluation Protocols
To objectively compare the performance of these inhibitors, a suite of standardized electrochemical and gravimetric techniques is employed. The causality behind selecting this multi-faceted approach is to build a comprehensive and self-validating picture of inhibitor performance, moving from a simple mass-loss measurement to a detailed kinetic and interfacial analysis.
Weight Loss (Gravimetric) Method
Rationale: This is the most direct method for determining the corrosion rate. It provides a tangible measure of material loss over a defined period, which is used to calculate the inhibitor's efficiency.
Protocol:
-
Preparation: Prepare mild steel coupons (e.g., C1018) of known dimensions and surface area. Polish the coupons sequentially with silicon carbide paper (from 180 to 1200 grit), rinse with deionized water and acetone, dry, and weigh accurately.
-
Immersion: Immerse the coupons in the corrosive solution (e.g., CO2-saturated 3.5% NaCl brine) with and without various concentrations of the inhibitor.
-
Exposure: Maintain the system at a constant temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).
-
Analysis: After immersion, remove the coupons, clean them according to ASTM G1-03 standard to remove corrosion products, rinse, dry, and re-weigh.
-
Calculation:
-
Corrosion Rate (CR) is calculated in mm/year.
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] * 100
-
Electrochemical Methods
Rationale: Electrochemical techniques provide rapid and detailed information about the kinetics of the corrosion process and the mechanism of inhibition. They are performed using a three-electrode cell setup (working electrode, reference electrode, and counter electrode) connected to a potentiostat.
A. Potentiodynamic Polarization (PDP)
Purpose: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and to identify the inhibitor as anodic, cathodic, or mixed-type.[5] A significant shift in E_corr in the presence of the inhibitor indicates its primary mode of action.
Protocol:
-
Setup: Place the prepared working electrode (mild steel) in the test solution within the three-electrode cell. Allow the open-circuit potential (OCP) to stabilize (typically for 1 hour).
-
Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[6]
-
Analysis: Plot the resulting current density versus potential (Tafel plot). Extrapolate the linear Tafel regions to determine i_corr and E_corr. A lower i_corr value indicates better inhibition.
B. Electrochemical Impedance Spectroscopy (EIS)
Purpose: To investigate the properties of the inhibitor film and the charge transfer process at the metal/solution interface.[7][8] EIS provides values for polarization resistance (Rp), which is inversely proportional to the corrosion rate, and double-layer capacitance (Cdl), which relates to the inhibitor adsorption and film thickness.
Protocol:
-
Setup: After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Analysis: The impedance data is plotted in Nyquist and Bode formats. The data is then fitted to an appropriate equivalent electrical circuit to extract parameters like Rp and Cdl. A larger Rp value signifies greater corrosion resistance.
Caption: Standard experimental workflow for evaluating corrosion inhibitor performance.
Comparative Performance Data
While direct, side-by-side comparative studies of this compound and mercaptoethanol are not extensively available in published literature, we can synthesize data from various sources to draw a comparative picture. Mercaptoethanol is well-documented as an effective inhibitor, particularly in CO2 corrosion environments.
Studies on 2-mercaptoethanol (2-ME) have demonstrated high efficiency. In CO2-containing environments, its inhibition efficiency has been reported to be as high as 93.8%.[9] Other studies show efficiencies around 87.2%.[1] It is known to act as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[9] The formation of a persistent film on the metal surface is a key feature of its protective mechanism.[1]
Data for this compound is less common. However, its structural properties suggest a strong potential for corrosion inhibition. The larger molecular size could theoretically allow for greater surface coverage per molecule. The central ether linkage, along with the two terminal hydroxyl groups, provides additional heteroatoms (oxygen) that can participate in adsorption, potentially leading to a more stable and resilient protective film compared to the single hydroxyl group in mercaptoethanol.
| Parameter | 2-Mercaptoethanol (2-ME) | This compound | Causality and Interpretation |
| Inhibition Efficiency (IE%) | 87% - 98% in CO2 environments[1][9][10] | Data not widely published, but theoretically high. | High IE% for 2-ME is attributed to the strong chemisorption of the thiol group. The larger structure of this compound could potentially lead to higher efficiency due to better surface coverage. |
| Inhibition Mechanism | Mixed-type inhibitor[9]; Forms a persistent film via disulfide formation[1] | Likely a mixed-type inhibitor. | The primary inhibition mechanism for both is expected to be the formation of a protective film through adsorption via the sulfur atom. The ether linkage in this compound might enhance film stability. |
| Corrosion Current (i_corr) | Significantly reduced in the presence of the inhibitor. | Expected to be significantly reduced. | A lower i_corr value directly correlates with a lower corrosion rate. Effective inhibitors drastically decrease this value. |
| Polarization Resistance (R_p) | Substantially increased. | Expected to be substantially increased. | A higher R_p value indicates a greater resistance to charge transfer across the metal-solution interface, signifying effective inhibition. |
| Molecular Size | Smaller | Larger | Larger molecules can cover more surface area, potentially offering better protection at lower concentrations. However, this can also affect solubility and transport to the surface. |
| Adsorption Centers | 1 Sulfur, 1 Oxygen | 1 Sulfur, 2 Oxygen (ether and hydroxyls) | The additional oxygen atoms in this compound may provide more points of attachment to the metal surface, leading to a more strongly adsorbed and stable protective layer. |
Discussion and Future Outlook
Mercaptoethanol stands as a proven, cost-effective corrosion inhibitor. Its high volatility is advantageous for applications like top-of-line corrosion (TLC) in pipelines, where the inhibitor must partition into the condensed water phase at the top of the pipe.[1][4]
This compound , while less studied, presents a compelling case for further investigation. Its molecular structure suggests several potential advantages:
-
Enhanced Surface Coverage: Its larger size may allow it to protect a larger surface area per molecule.
-
Stronger Adsorption: The presence of multiple heteroatoms (one sulfur, two oxygen) could lead to a more robust and stable inhibitor film through multi-point adsorption. This could translate to better performance in harsh conditions or lower required dosages.
-
Lower Volatility: Compared to mercaptoethanol, this compound would have a higher boiling point and lower volatility, which could be advantageous in high-temperature applications where inhibitor persistence is crucial.
The primary knowledge gap is the lack of direct experimental data for this compound under varied corrosive conditions. Future research should focus on direct, side-by-side comparisons with mercaptoethanol using the electrochemical and gravimetric protocols outlined in this guide. Quantum chemical calculations and molecular dynamics simulations would also provide valuable theoretical insights into its adsorption energy and orientation on different metal surfaces, helping to validate the hypothesized mechanisms.[11][12][13]
Conclusion
Mercaptoethanol is a well-established and highly effective corrosion inhibitor, particularly for steel in CO2 environments, with its performance underpinned by a strong evidence base. This compound emerges as a promising alternative, with a molecular architecture that theoretically offers enhanced surface coverage and stronger film stability. While it remains a largely unexplored candidate, its structural advantages warrant rigorous experimental investigation. For researchers and scientists in the field, this compound represents a significant opportunity for developing next-generation corrosion inhibitors with potentially superior performance characteristics.
References
- Inhibition and co-condensation behaviour of 2-mercaptoethanol in top-of-line CO2 corrosion environments. (2024). Hamad Bin Khalifa University.
- Inhibition and co-condensation behaviour of 2-mercaptoethanol in top-of-line CO2 corrosion environments. (2025). Hamad Bin Khalifa University Institutional Repository.
- Corrosion inhibitor compositions and methods of using same. (N.d.).
- Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. (2023). MDPI.
- Corrosion inhibition of low carbon steel in HCl by 2-mercapto-5-(2-methoxyethyl)amino-1,3,4-thiadiazole: insights from gravimetric analysis and SEM. (2025).
- Recent Trends and Progress in Corrosion Inhibitors and Electrochemical Evalu
- Comparative Study on the Corrosion Inhibitive Effect of 2-Mecraptobenzothiazole and Na2HPO4 on Industrial Conveying API 5L X42 Pipeline Steel. (2022). MDPI.
- Correlated ab Initio and Electroanalytical Study on Inhibition Behavior of 2-Mercaptobenzothiazole and Its Thiole–Thione Tautomerism Effect for the Corrosion of Steel (API 5L X52) in Sulphuric Acid Solution. (2025).
- The Synergistic Inhibition Effect between Imidazoline and 2- Mercaptoethanol on Carbon Steel Corrosion in CO2-saturated 3.5% NaCl Solution. (2022). Preprints.org.
- Mercaptoalcohol corrosion inhibitors. (N.d.).
- Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment. (2022). Semantic Scholar.
- Smart Coating: Investigating Quantum Computing for Corrosion Inhibition. (N.d.). arXiv.
- Potentiodynamic polarization curves obtained for steel after its immersion for 90 min in 2.0 M H 2 SO 4 in the absence (1) and the presence of (2) 1x10-3 M AMTA and (3) 5x10-3 M AMTA, respectively. (N.d.).
- Quantum Chemical Study on Corrosion Inhibition Efficiency of 4-amino-5-mercapto-1,2,4-triazole Derivatives for Copper in HCl Solution. (2025).
- Investigation of Corrosion of A and E36 Naval Steels Using Potentiodynamic Polarization and Modified Prohesion Test. (2021). International Journal of Electrochemical Science.
- Mechanistic Insights into 2-Mercaptoethanol and Thioglycolic Acid Corrosion Inhibitor Chemistries for Mild Steel: DFT and Experimental Investig
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). International Journal of Corrosion and Scale Inhibition.
- Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (N.d.). Semantic Scholar.
- Typical potentiodynamic polarization curves of AISI 316 stainless steel in 0.1 M NaCl solution with various additions of thiosulfate. (N.d.).
- Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. (2020). Oxford Academic.
- Potentiodynamic Polarization Behavior and Pitting Corrosion Analysis of 2101 Duplex and 301 Austenitic Stainless Steel in Sulfuric Acid Concentr
- Using Electrochemical Impedance Spectroscopy (EIS) | Part 2. (2020). YouTube.
- Quantum chemical calculation for the inhibitory effect of compounds. (2025).
- ELECTROCHEMICAL IMPEDANCE SPECTROSCOPY AND ITS APPLICATIONS IN CORROSION RESEARCH. (2025).
- Density functional theory study of the corrosion inhibition performance of 6-mercaptopurine and 6-thioguanine expired drugs toward. (N.d.). Semantic Scholar.
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- 10. US6645399B2 - Mercaptoalcohol corrosion inhibitors - Google Patents [patents.google.com]
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- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Comparison: 2-Mercaptoethyl Ether (MEE) vs. Dithiol Alternatives
This guide provides an in-depth technical comparison of 2-Mercaptoethyl ether (MEE) against other common dithiol crosslinkers. It focuses on its application in thiol-ene photopolymerization and hydrogel synthesis , distinguishing it from alternatives like 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT), and Poly(ethylene glycol) dithiol (PEG-dithiol).
Content Type: Technical Application Guide Subject: this compound (CAS: 2150-02-9) Synonyms: 2,2'-Oxydiethanethiol; Bis(2-mercaptoethyl) ether
Executive Summary & Core Distinction
This compound (MEE) is a short-chain, ether-containing dithiol crosslinker. It occupies a critical "middle ground" in the crosslinker landscape:
-
Vs. 1,2-Ethanedithiol (EDT): MEE has a significantly higher boiling point (217°C vs. 146°C) and water solubility, making it a lower-odor, hydrophilic alternative for aqueous chemistries.
-
Vs. PEG-Dithiol: MEE is a small molecule (MW 138.25), yielding tight, high-modulus networks compared to the loose, soft networks formed by macromolecular PEG-dithiols.
-
Vs. DTT: MEE is a stable liquid at room temperature, whereas DTT is a solid prone to intramolecular cyclization (oxidation) which compromises crosslinking efficiency.
Decision Matrix: When to Choose MEE
The following decision tree illustrates the logical selection process for dithiol crosslinkers based on experimental constraints.
Caption: Decision logic for selecting MEE based on solvent compatibility, network mechanical requirements, and volatility constraints.
Comparative Analysis of Physicochemical Properties
The ether linkage in MEE provides specific advantages in solubility and handling over alkane dithiols.
| Feature | This compound (MEE) | 1,2-Ethanedithiol (EDT) | Dithiothreitol (DTT) | PEG-Dithiol (e.g., 1kDa) |
| CAS Number | 2150-02-9 | 540-63-6 | 3483-12-3 | Various |
| Structure | HS-CH₂CH₂-O-CH₂CH₂-SH | HS-CH₂CH₂-SH | HS-CH₂(CHOH)₂CH₂-SH | HS-(PEG)-SH |
| Molecular Weight | 138.25 g/mol | 94.20 g/mol | 154.25 g/mol | ~1,000+ g/mol |
| Boiling Point | 217°C (Low Volatility) | 146°C (High Volatility) | N/A (Solid) | N/A (Solid) |
| Water Solubility | High (Ether oxygen effect) | Low / Slight | High | High |
| Odor Profile | Stench (but lower vapor pressure) | Extreme "Rotten Cabbage" | Mild / Characteristic | Low / Negligible |
| Crosslink Range | Short (~7 Å) | Very Short (~4 Å) | Short (~8 Å) | Long (>20 Å) |
| Stability | Stable liquid | Stable liquid | Oxidizes to cyclic disulfide | Stable solid |
Key Performance Insights
-
Solubility & Hydrophilicity: Unlike EDT, which requires organic co-solvents (e.g., DCM, DMF), MEE is sufficiently water-soluble to be used in pure aqueous buffers (PBS) for hydrogel formation. This makes it superior for cell encapsulation where organic solvents are cytotoxic.
-
Network Architecture: In thiol-ene hydrogels, substituting PEG-dithiol with MEE increases crosslink density. The short chain length of MEE results in a smaller mesh size, increasing the storage modulus (G') and reducing swelling ratios.
-
Volatility: While MEE is classified as a "stench" agent, its boiling point (217°C) is significantly higher than EDT (146°C). This reduces the vapor concentration during handling, though fume hood use remains mandatory.
Experimental Protocol: Thiol-Ene Hydrogel Synthesis
Objective: Synthesis of a high-modulus PEG hydrogel using MEE as the crosslinker via step-growth photopolymerization.
Materials
-
Backbone: 4-arm PEG-Norbornene (MW 10 kDa or 20 kDa).
-
Crosslinker: this compound (MEE) (Sigma/Merck or TCI).
-
Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) or Irgacure 2959.
-
Solvent: PBS (pH 7.4).
Protocol Steps
Step 1: Stock Solution Preparation
-
Backbone: Dissolve 4-arm PEG-Norbornene in PBS to a concentration of 10-20% (w/v).
-
Photoinitiator: Prepare a 0.5% (w/v) stock solution of LAP in PBS.
-
Crosslinker (MEE): Due to MEE's liquid state and high density (~1.12 g/mL), it is best handled by volume using a gas-tight syringe or by weight. Note: Work in a fume hood.
Step 2: Precursor Mixing (Stoichiometry is Critical)
Thiol-ene chemistry proceeds via a step-growth mechanism requiring a 1:1 molar ratio of thiol groups to ene groups.
-
Calculate moles of Norbornene groups:
-
Calculate required moles of MEE:
(since MEE is bifunctional). -
Mix: Combine the PEG-Norbornene solution, calculated MEE, and Photoinitiator (final conc. 0.05%) in a vortex mixer.
Step 3: Photopolymerization
-
Pipette the precursor solution into a mold (e.g., between glass slides with a 1mm spacer or into a PDMS well).
-
Expose to UV light (365 nm at 10 mW/cm²) for 2–5 minutes.
-
Validation: The gel should form within seconds. MEE-crosslinked gels will appear clear and feel stiffer than equivalent PEG-dithiol gels.
Reaction Mechanism & Network Topology
The following diagram compares the network topology formed by MEE versus PEG-dithiol. MEE creates "tight" junctions, while PEG-dithiol creates "loose" junctions.
Caption: Topology comparison. MEE (Red links) creates short, rigid bridges between PEG stars (Blue nodes), whereas PEG-dithiol (Yellow dotted links) creates long, flexible bridges.
Safety & Handling
-
Odor Control: Although MEE is less volatile than EDT, it possesses a strong sulfide stench. All weighing and mixing must occur inside a certified chemical fume hood.
-
Deactivation: Glassware and syringes contacting MEE should be bleached (10% sodium hypochlorite) immediately after use to oxidize the thiol groups and neutralize the odor before removal from the hood.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent disulfide formation (oxidation) over time.
References
-
Spectrum Chemical. (2016). Safety Data Sheet: Bis(2-mercaptoethyl) Ether (CAS 2150-02-9). Retrieved from
-
Cengiz, N., et al. (2017). Orthogonal Thiol-ene 'Click' Reactions: A Powerful Combination for Fabrication and Functionalization of Patterned Hydrogels.[1] Royal Society of Chemistry. Retrieved from
-
Norström, E. (2015). Terpenes as renewable monomers for biobased materials. (Use of MEE in thiol-ene polymerization). Retrieved from
-
Zhang, Y., et al. (2024). Aziridine-Derived Polysulfide Elastomers for Self-Healable, Strong, and Reusable Adhesives. (Application of MEE in inverse vulcanization). ACS Applied Polymer Materials. Retrieved from
-
GuideChem. 1,2-Ethanedithiol Properties and Toxicity Profile. Retrieved from
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A Comparative Guide to Self-Assembled Monolayers: 2,2'-Oxydiethanethiol vs. 1,2-Ethanedithiol
For researchers, scientists, and drug development professionals engaged in surface modification, the choice of linker molecule for creating self-assembled monolayers (SAMs) is a critical decision that dictates the final properties and performance of the functionalized surface. Dithiols, with their ability to form robust, covalently bound layers on gold and other noble metal surfaces, are of particular interest. This guide provides an in-depth technical comparison of two short-chain dithiols: 2,2'-Oxydiethanethiol and 1,2-ethanedithiol. We will delve into their structural differences, the resulting properties of the SAMs they form, and provide experimental protocols for their application.
Introduction to Dithiol Self-Assembled Monolayers
Self-assembled monolayers are highly ordered molecular assemblies that form spontaneously upon the immersion of a substrate into a solution containing the molecule of interest. In the context of gold surfaces, alkanethiols have been extensively studied. Dithiols, which possess two thiol (-SH) groups, offer the potential for creating unique surface architectures, including looped structures or standing-up monolayers with a terminal thiol group available for further functionalization. This terminal thiol is a key feature for applications in biosensing, drug delivery, and molecular electronics, where subsequent attachment of biomolecules or nanoparticles is required.
The choice between different dithiols is governed by the desired surface properties, such as hydrophilicity, packing density, and stability. The two molecules at the center of this guide, 2,2'-Oxydiethanethiol and 1,2-ethanedithiol, are structurally similar, with the key difference being the presence of an ether linkage in the backbone of the former. This seemingly subtle difference can have a significant impact on the resulting SAM.
Molecular Structures and Their Implications
A fundamental understanding of the molecular structure of each dithiol is crucial to predicting the characteristics of the SAMs they form.
1,2-Ethanedithiol (HS-CH₂-CH₂-SH) is a simple, short-chain alkanedithiol. Its backbone consists of two methylene groups. This linear, flexible hydrocarbon chain allows for relatively close packing on the gold surface, although the short chain length limits the van der Waals interactions between adjacent molecules, which can affect the overall order and stability of the monolayer.
2,2'-Oxydiethanethiol (HS-CH₂-CH₂-O-CH₂-CH₂-SH), also known as bis(2-mercaptoethyl) ether, incorporates an oxygen atom into its backbone. This ether linkage introduces several key differences compared to its all-alkane counterpart:
-
Increased Hydrophilicity: The oxygen atom can act as a hydrogen bond acceptor, making the resulting SAM surface more hydrophilic than a purely hydrocarbon surface.
-
Conformational Flexibility: The C-O-C bond angle and rotational freedom differ from a C-C-C bond, potentially influencing the packing arrangement and orientation of the molecules on the surface.
-
Resistance to Non-specific Adsorption: The ethylene glycol-like moiety is known to resist protein adsorption, a critical property for biosensor and biomedical applications.
}
Molecular structures of 1,2-ethanedithiol and 2,2'-Oxydiethanethiol.
Head-to-Head Comparison of SAM Properties
While direct, side-by-side comparative studies of SAMs formed from these two specific molecules are limited in the literature, we can infer their properties based on extensive research on alkanedithiols and oligo(ethylene glycol) (OEG)-terminated thiols.
| Property | 1,2-Ethanedithiol SAM | 2,2'-Oxydiethanethiol SAM | Rationale and Supporting Insights |
| Surface Hydrophilicity | Moderately Hydrophilic | More Hydrophilic | The exposed thiol groups in a standing-up configuration contribute to some hydrophilicity for 1,2-ethanedithiol. The ether linkage in 2,2'-Oxydiethanethiol significantly increases its hydrophilic character due to hydrogen bonding with water. |
| Film Thickness | ~6.5 Å[1] | Expected to be slightly thicker | The calculated interparticle distance for 1,2-ethanedithiol SAMs is in good agreement with the experimental value of the SAM thickness (0.65 nm)[1]. The additional C-O-C backbone in 2,2'-Oxydiethanethiol would lead to a slightly greater film thickness in a similar standing-up configuration. |
| Packing Density & Order | Moderate | Potentially Lower | The short alkyl chain of 1,2-ethanedithiol limits van der Waals interactions, leading to less ordered SAMs compared to longer-chain alkanethiols. The flexible ether linkage and potential for intramolecular hydrogen bonding in 2,2'-Oxydiethanethiol might disrupt the formation of a highly ordered, crystalline-like monolayer. |
| Binding Configuration | Prone to both "standing-up" and "lying-down" (looped) configurations. | Prone to both "standing-up" and "lying-down" (looped) configurations. | Dithiols, in general, can bind to the gold surface with either one or both thiol groups. The formation of a standing-up monolayer with a free terminal thiol is often a desired but challenging outcome to control.[2] |
| Thermal Stability | Moderate | Expected to be similar or slightly lower | The thermal stability of dithiol SAMs is generally lower than their monothiol counterparts due to the possibility of desorption through various mechanisms. Multidentate thiol adsorbates can exhibit enhanced thermal stability.[2] However, the short chain length of both molecules limits the stabilizing van der Waals forces. |
| Resistance to Non-specific Protein Adsorption | Low | High | SAMs terminated with oligo(ethylene glycol) chains are well-known for their excellent resistance to non-specific protein adsorption.[3][4] The ether linkage in 2,2'-Oxydiethanethiol provides this desirable property, making it a superior choice for biosensor and biomedical applications. |
Experimental Protocols
The formation of high-quality SAMs is highly dependent on meticulous experimental procedure. The following protocols provide a detailed, step-by-step methodology for forming SAMs of 2,2'-Oxydiethanethiol and 1,2-ethanedithiol on gold substrates.
}
General workflow for the formation of thiol-based SAMs on gold.
Materials and Reagents
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
2,2'-Oxydiethanethiol or 1,2-ethanedithiol
-
200-proof ethanol (anhydrous)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Deionized (DI) water (18 MΩ·cm)
-
High-purity nitrogen gas
-
Clean glass vials with PTFE-lined caps
-
Tweezers for handling substrates
Step-by-Step Methodology
-
Substrate Cleaning (Critical Step):
-
Immerse the gold substrates in freshly prepared Piranha solution for 5-10 minutes. This step is crucial for removing organic contaminants and ensuring a pristine gold surface for SAM formation.
-
Causality: An atomically clean surface is paramount for the formation of a well-ordered and defect-free monolayer. Any organic residue will compete for binding sites and disrupt the self-assembly process.
-
Carefully remove the substrates and rinse them copiously with DI water, followed by a rinse with ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of either 2,2'-Oxydiethanethiol or 1,2-ethanedithiol in anhydrous ethanol in a clean glass vial.
-
Immediately immerse the cleaned and dried gold substrates into the thiol solution.
-
Seal the vial to minimize exposure to air and moisture. For optimal results, the headspace of the vial can be purged with nitrogen or argon.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
Causality: While initial adsorption is rapid, the formation of a well-ordered monolayer is a slower process involving the reorganization of the molecules on the surface to achieve a thermodynamically stable state. Longer immersion times generally lead to higher quality SAMs.
-
-
Post-Assembly Rinsing and Drying:
-
Remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with fresh ethanol to remove any physisorbed (non-covalently bound) molecules.
-
Dry the functionalized substrates under a gentle stream of nitrogen gas.
-
-
Characterization:
-
The quality of the resulting SAM should be assessed using appropriate surface analysis techniques.
-
Contact Angle Goniometry: To determine the surface hydrophilicity.
-
Ellipsometry: To measure the thickness of the monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and the chemical state of the sulfur (thiolate vs. unbound thiol). A peak at a binding energy of ~162 eV for the S 2p core level is indicative of a gold-thiolate bond.[5][6]
-
Conclusion and Recommendations
The choice between 2,2'-Oxydiethanethiol and 1,2-ethanedithiol for the formation of self-assembled monolayers on gold surfaces depends critically on the intended application.
-
For applications requiring a hydrophilic surface with resistance to non-specific protein adsorption, such as in biosensors, drug screening platforms, and implantable medical devices, 2,2'-Oxydiethanethiol is the superior choice. The presence of the ether linkage imparts desirable oligo(ethylene glycol)-like properties.
-
For applications where a simple, short-chain dithiol linker is needed for subsequent chemical modification and where protein resistance is not a primary concern, 1,2-ethanedithiol offers a more straightforward and cost-effective option.
It is imperative for researchers to recognize that the formation of a "standing-up" monolayer with a free terminal thiol group is not always the exclusive outcome with dithiols. Careful optimization of the self-assembly conditions and thorough characterization of the resulting SAM are essential to ensure the desired surface functionality and performance. This guide provides a solid foundation for making an informed decision and for developing robust experimental protocols for the use of these versatile linker molecules.
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Bain, C. D., Biebuyck, H. A., & Whitesides, G. M. (n.d.). Comparison of self-assembled monolayers on gold: coadsorption of thiols and disulfides. Langmuir. Retrieved from [Link]
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Shalaba, A. E. (2009). Thermal Stability of Mono-, Bis-, and Tris-Chelating Alkanethiol Films Assembled on Gold Nanoparticles and Evaporated "Flat" Gold. Request PDF. Retrieved from [Link]
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Kim, J., et al. (2023). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). MDPI. Retrieved from [Link]
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Vericat, C., et al. (2014). (a) XPS S 2p of DT SAM on polycrystalline Ni. S1 is assigned to.... ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Nanoparticle Stability: A Comparative Analysis of 2-Mercaptoethyl Ether and Other Thiol Capping Agents
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of nanotechnology, the long-term stability of nanoparticles is a critical determinant of their efficacy and translational potential, particularly in fields like drug delivery, diagnostics, and catalysis. The choice of capping agent, a molecule that functionalizes the nanoparticle surface, is paramount in preventing aggregation and maintaining the desired physicochemical properties. Among the various classes of capping agents, thiols have garnered significant attention due to their strong affinity for noble metal and semiconductor nanoparticle surfaces.
This guide provides an in-depth, objective comparison of the stability imparted by 2-Mercaptoethyl ether against other commonly employed thiol-based capping agents. As a Senior Application Scientist, my goal is to move beyond a mere listing of alternatives and delve into the causal mechanisms that govern nanoparticle stability, supported by experimental evidence and practical insights.
The Crucial Role of Capping Agents in Nanoparticle Stability
Uncapped nanoparticles in a colloidal suspension are thermodynamically unstable and prone to aggregation due to high surface energy and attractive van der Waals forces. Capping agents mitigate this by providing a protective layer that confers stability through two primary mechanisms:
-
Steric Hindrance: Bulky ligands create a physical barrier that prevents nanoparticles from coming into close enough proximity to aggregate.
-
Electrostatic Repulsion: Charged ligands impart a surface charge to the nanoparticles, leading to electrostatic repulsion between them. A zeta potential greater than ±30 mV is generally indicative of a stable colloidal system.[1]
Thiols form strong coordinate bonds with the surface of many types of nanoparticles, such as gold and quantum dots, making them a robust choice for capping agents.[2] However, the structure of the thiol ligand itself plays a pivotal role in the degree and nature of the stabilization achieved.
Comparative Analysis of Thiol Capping Agents
This section compares the stability of nanoparticles capped with this compound against other common short-chain and long-chain thiols. While direct comparative studies on this compound are limited, we can infer its performance based on its structural attributes and data from analogous molecules like mercaptoethanol.
Structural Comparison of Thiol Capping Agents
To understand their stabilizing properties, it is essential to visualize the molecular structures of the capping agents discussed.
Caption: Molecular structures of common thiol capping agents.
Performance Comparison in Aqueous Media
The stability of capped nanoparticles is often challenged by changes in the ionic strength of the medium, a critical factor in biological applications where physiological salt concentrations are the norm.
| Capping Agent | Typical Zeta Potential (at neutral pH) | Stability in High Salt (e.g., PBS) | Key Stabilizing Feature(s) |
| This compound (Inferred) | Moderately Negative | Expected to be Moderate | Steric hindrance from the ethyl ether group; potential for hydrogen bonding with water. |
| Mercaptoethanol | Slightly Negative | Low to Moderate | Steric hindrance; hydroxyl group offers hydrophilicity.[3] |
| Mercaptoacetic Acid | Highly Negative | Moderate | Strong electrostatic repulsion due to the carboxylate group.[4] |
| Cysteine | Zwitterionic (pH-dependent) | Moderate | Electrostatic repulsion and steric hindrance; potential for intermolecular interactions.[5] |
| PEG-Thiol | Near-Neutral to Slightly Negative | High | Excellent steric stabilization due to the long, flexible, and hydrophilic PEG chains.[6][7] |
Data Summary: This table provides a comparative overview of the expected performance of different thiol capping agents. The data for this compound is inferred based on its structure and comparison with similar molecules.
The Ether Advantage: Unpacking the Stability of this compound-Capped Nanoparticles
The presence of an ether linkage in this compound introduces unique properties that can contribute to enhanced nanoparticle stability compared to simple alkanethiols. The ether group is relatively inert and hydrophilic, which can offer a degree of steric shielding and improve dispersibility in aqueous environments. Research on ω-tetraphenylmethane ether functionalized alkyl thiols has shown that the incorporation of ether functionalities can lead to highly stable gold nanoparticles with long-term shelf stability.[8] This suggests that the ether moiety in this compound could play a similar beneficial role.
Experimental Protocols for Assessing Nanoparticle Stability
To provide a framework for your own comparative studies, here are detailed protocols for key experiments used to evaluate nanoparticle stability.
Synthesis of Thiol-Capped Gold Nanoparticles
This protocol describes a typical ligand exchange reaction to cap citrate-stabilized gold nanoparticles with a thiol of interest.
Caption: Workflow for the synthesis of thiol-capped gold nanoparticles via ligand exchange.
Salt-Induced Aggregation Assay
This experiment quantitatively assesses the stability of capped nanoparticles in the presence of electrolytes.
Methodology:
-
Prepare solutions of the thiol-capped nanoparticles at a fixed concentration in deionized water.
-
To a series of nanoparticle solutions, add increasing concentrations of a salt solution (e.g., NaCl or PBS).
-
Immediately after adding the salt, and at regular time intervals (e.g., 0, 1, 4, and 24 hours), measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer.
-
Monitor for changes in the surface plasmon resonance (SPR) peak. A redshift and broadening of the SPR peak indicate nanoparticle aggregation.[9]
-
Concurrently, measure the hydrodynamic diameter and zeta potential of the nanoparticles using Dynamic Light Scattering (DLS). An increase in the hydrodynamic diameter is a direct measure of aggregation.[1]
Long-Term Stability Assessment
This protocol evaluates the shelf-life and stability of the nanoparticle suspension over an extended period.
Methodology:
-
Store the purified thiol-capped nanoparticle suspensions under defined conditions (e.g., 4°C in the dark).
-
At regular intervals (e.g., weekly for the first month, then monthly), analyze the nanoparticle suspension using UV-Vis spectroscopy and DLS.
-
Plot the changes in the SPR peak wavelength, hydrodynamic diameter, and zeta potential over time to assess the long-term stability.[10][11]
Interpreting the Data: A Mechanistic Perspective
When comparing the stability of nanoparticles capped with different thiols, it is crucial to consider the interplay of various molecular features:
-
Chain Length: Longer alkyl chains in alkanethiols can provide better steric hindrance but may decrease water solubility. PEG-thiols are an exception, where the long hydrophilic chain offers excellent steric stabilization in aqueous media.[7]
-
Terminal Functional Group: The nature of the terminal group significantly influences the surface charge and hydrophilicity. Carboxylic acid groups (-COOH) provide a strong negative charge at neutral pH, leading to good electrostatic stabilization.[4] Hydroxyl groups (-OH) and ether linkages (-O-) enhance hydrophilicity through hydrogen bonding with water.
-
Ligand Density: The packing density of the capping agents on the nanoparticle surface affects the effectiveness of the protective layer.
For this compound, the combination of a short alkyl chain and a terminal ethyl ether group is expected to provide a balance of steric and hydrophilic stabilization. While it may not offer the same degree of electrostatic repulsion as mercaptoacetic acid or the extensive steric shielding of a long-chain PEG-thiol, its ether group could offer improved resistance to non-specific protein adsorption in biological media compared to a simple hydroxyl group (as in mercaptoethanol), a phenomenon known as the "stealth" effect often attributed to PEGylated nanoparticles.
Conclusion
The selection of a thiol capping agent has profound implications for the stability and, consequently, the performance of nanoparticles in various applications. While PEG-thiols often represent the gold standard for achieving high stability in biological environments, shorter-chain thiols like this compound can offer a viable alternative, particularly when a smaller hydrodynamic size is desirable.
The presence of the ether group in this compound is anticipated to confer a favorable combination of hydrophilicity and steric hindrance, leading to moderate to good stability in aqueous and low-salt media. However, for applications in high-ionic-strength environments or those requiring long circulation times in vivo, a thorough experimental evaluation against benchmark stabilizers like PEG-thiols is essential.
This guide provides the foundational knowledge and experimental framework for researchers to make informed decisions in the rational design of stable and effective nanoparticle systems. The provided protocols are intended to be a starting point for rigorous, self-validating comparative studies within your own laboratory.
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By combining ω-tetraphenylmethane ether functionalized alkyl thioacetate and alkyl thiols, we prepared highly stable gold nanoparticles in a one-phase reaction providing simple and efficient purification. This robust preparation gives highly pure nanoparticles in very high yields (up to 90%) with long-time shelf stability. ResearchGate. [Link]
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- 11. d-nb.info [d-nb.info]
A Senior Application Scientist's Guide to Characterizing Bis(2-mercaptoethyl)ether Modified Surfaces
For researchers, scientists, and drug development professionals working with surface modifications, the ability to accurately and comprehensively characterize these surfaces is paramount. Bis(2-mercaptoethyl)ether (BME) is a versatile dithiol linker molecule frequently employed to create self-assembled monolayers (SAMs) on various substrates, particularly gold.[1][2] These BME-modified surfaces serve as robust platforms for biosensing, drug delivery, and fundamental biological studies. The quality, uniformity, and chemical nature of the BME layer directly dictate the performance of the final device or application. This guide provides an in-depth comparison of peer-reviewed methods for characterizing BME-modified surfaces, offering insights into the causality behind experimental choices and providing actionable protocols.
The Importance of Robust Characterization
A successful surface modification is not a matter of assumption but of empirical validation. The formation of a BME monolayer is a complex process influenced by factors such as substrate cleanliness, BME concentration, incubation time, and solvent choice. Incomplete monolayer formation, multilayer aggregation, or unintended chemical transformations can all lead to a dysfunctional surface. Therefore, a multi-faceted characterization approach is essential to build a complete picture of the modified surface.
This guide will delve into five key techniques for characterizing BME-modified surfaces:
-
X-ray Photoelectron Spectroscopy (XPS) for elemental and chemical state analysis.
-
Contact Angle Goniometry for assessing surface wettability and monolayer quality.
-
Spectroscopic Ellipsometry for precise measurement of monolayer thickness.
-
Atomic Force Microscopy (AFM) for visualizing surface morphology and roughness at the nanoscale.
-
Fourier-Transform Infrared Spectroscopy (FTIR) for identifying chemical bonds and confirming the presence of BME.
Below is a logical workflow for the comprehensive characterization of a BME-modified surface, illustrating how these techniques complement each other to provide a holistic understanding.
Caption: A streamlined XPS experimental workflow.
Contact Angle Goniometry: A Rapid Assessment of Surface Wettability
Contact angle goniometry is a simple yet powerful technique to characterize the wettability of a surface. [3][4]The contact angle of a liquid droplet on a solid surface is determined by the balance of adhesive and cohesive forces. For BME-modified surfaces, this technique provides a quick and effective way to assess the quality and uniformity of the monolayer.
Principle of Operation: A droplet of a probe liquid (typically deionized water) is placed on the surface, and the angle formed between the solid-liquid interface and the liquid-vapor interface is measured. [3] Why Contact Angle is a Key Metric for BME Surfaces:
-
Monolayer Quality: A well-formed, densely packed BME monolayer will present a hydrophobic surface due to the exposed ether and alkane backbone, resulting in a higher water contact angle compared to the bare hydrophilic gold substrate.
-
Surface Cleanliness: A low contact angle on the modified surface may indicate incomplete monolayer formation or the presence of hydrophilic contaminants.
-
Uniformity: Measuring the contact angle at multiple points on the surface can assess the homogeneity of the BME coating.
Experimental Protocol: Sessile Drop Contact Angle Measurement
-
Sample Preparation:
-
Use a freshly prepared and dried BME-modified substrate.
-
Ensure the sample is level on the goniometer stage.
-
-
Instrument Setup:
-
Use a high-purity probe liquid, such as deionized water.
-
Calibrate the instrument according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Dispense a small droplet (typically 2-5 µL) of the probe liquid onto the surface.
-
Capture an image of the droplet profile.
-
Measure the contact angle on both sides of the droplet.
-
Repeat the measurement at several different locations on the sample surface to ensure reproducibility.
-
-
Data Interpretation:
-
Bare gold typically has a water contact angle of <20°.
-
A well-formed BME monolayer on gold should exhibit a water contact angle in the range of 60-80°.
-
Low contact angles or high variability across the surface suggest a poor-quality monolayer.
-
Spectroscopic Ellipsometry: Measuring the Nanoscale Thickness
Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants (refractive index and extinction coefficient) of thin films. [5][6][7][8]For BME-modified surfaces, it is the gold standard for accurately measuring the monolayer thickness.
Principle of Operation: Ellipsometry measures the change in polarization of light upon reflection from a surface. [7]By analyzing this change, a model can be constructed to determine the properties of the thin film.
Why Ellipsometry is Essential for BME Characterization:
-
Accurate Thickness Measurement: It can provide thickness measurements with sub-nanometer resolution, allowing for the precise determination of the BME monolayer thickness. [5]* Confirmation of Monolayer vs. Multilayer: The measured thickness can differentiate between a single monolayer of BME and undesirable multilayer formation. The theoretical length of a BME molecule can be calculated, and the experimental thickness should be in close agreement.
-
In-situ Monitoring: Ellipsometry can be used to monitor the formation of the BME monolayer in real-time. [6]
Experimental Protocol: Ellipsometric Measurement of BME Monolayer
-
Sample Preparation:
-
A clean, bare substrate of the same type used for modification is required as a reference.
-
The BME-modified sample should be clean and dry.
-
-
Instrument Setup:
-
The angle of incidence is typically set to 70°.
-
The wavelength range is usually scanned from the UV to the near-IR (e.g., 300-800 nm).
-
-
Data Acquisition:
-
Measure the ellipsometric parameters (Ψ and Δ) for the bare substrate.
-
Measure Ψ and Δ for the BME-modified substrate.
-
-
Data Modeling and Analysis:
-
Model the bare substrate first to determine its optical constants.
-
Add a layer representing the BME film to the model. A Cauchy model is often suitable for organic layers in the visible spectral range.
-
Assume a refractive index for the BME layer (typically around 1.45-1.50 for organic films).
-
Fit the model to the experimental data for the modified surface by varying the thickness of the BME layer. The goodness of fit is typically evaluated by minimizing the mean squared error (MSE).
-
Atomic Force Microscopy (AFM): Visualizing the Nanoworld
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces with nanoscale resolution. [9][10][11]It is an excellent tool for visualizing the morphology and roughness of BME-modified surfaces.
Principle of Operation: A sharp tip mounted on a flexible cantilever is scanned across the sample surface. [9][10]The deflection of the cantilever due to forces between the tip and the sample is measured by a laser and photodiode system to create a topographical map of the surface.
Why AFM is Valuable for BME Surface Analysis:
-
Surface Morphology: AFM can reveal the overall structure of the BME layer, including the presence of domains, pinholes, or aggregates.
-
Surface Roughness: Quantitative analysis of AFM images can provide the root-mean-square (RMS) roughness of the surface. A smooth, uniform BME monolayer will have a low RMS roughness.
-
Phase Imaging: In tapping mode AFM, phase imaging can provide information about the material properties of the surface, helping to distinguish between the BME layer and the underlying substrate. [12]
Experimental Protocol: Tapping Mode AFM Imaging
-
Sample Preparation:
-
The BME-modified substrate should be clean and dry.
-
Mount the sample on a magnetic disk using double-sided tape.
-
-
Instrument Setup:
-
Use a high-resolution silicon cantilever suitable for tapping mode in air.
-
Optimize the scan parameters, including the scan size, scan rate, setpoint, and gains, to obtain a high-quality image with minimal tip-sample interaction force.
-
-
Data Acquisition:
-
Engage the tip on the surface and begin scanning.
-
Acquire both height and phase images simultaneously.
-
Image several different areas of the sample to ensure the observed features are representative.
-
-
Image Analysis:
-
Use the instrument's software to flatten the images and perform roughness analysis.
-
A well-formed BME monolayer on a smooth gold substrate should have an RMS roughness of less than 0.5 nm.
-
Analyze the phase image for contrast, which can indicate variations in material properties across the surface.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifying Chemical Bonds
Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. [13]An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This makes it a powerful tool for identifying the functional groups present in a sample.
Principle of Operation: Infrared radiation is passed through a sample. Some of the infrared radiation is absorbed by the sample and some of it is transmitted. The resulting spectrum represents the molecular absorption and transmission, creating a molecular fingerprint of the sample.
Why FTIR is a Useful Complementary Technique:
-
Confirmation of BME Immobilization: The presence of characteristic vibrational bands for C-H, C-O-C, and the disappearance of the S-H stretch provide evidence for the successful immobilization of intact BME molecules. [14][15]* Qualitative Assessment: While not as quantitative as XPS, FTIR provides valuable qualitative information about the chemical nature of the surface layer.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
The BME-modified substrate must be in close contact with the ATR crystal (e.g., diamond or germanium).
-
-
Instrument Setup:
-
Acquire a background spectrum of the clean, bare ATR crystal.
-
Press the BME-modified substrate firmly against the ATR crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 64 or 128 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually displayed in terms of absorbance.
-
-
Spectral Interpretation:
-
Look for the characteristic C-H stretching vibrations around 2850-2960 cm⁻¹.
-
The C-O-C ether stretch will appear around 1100 cm⁻¹.
-
Crucially, the S-H stretching vibration, which would be present in the free BME molecule (around 2550 cm⁻¹), should be absent or significantly diminished in the spectrum of the modified surface, indicating the formation of the S-Au bond. [14]
-
Comparison of Characterization Techniques
| Technique | Information Provided | Advantages | Limitations |
| XPS | Elemental composition, chemical state, surface purity | Highly sensitive and quantitative, provides direct evidence of bonding | Requires ultra-high vacuum, can be expensive |
| Contact Angle | Surface wettability, monolayer quality, uniformity | Simple, rapid, and inexpensive | Indirect measure of surface chemistry, sensitive to contamination |
| Ellipsometry | Monolayer thickness, refractive index | Highly accurate and precise thickness measurement, non-destructive | Requires a reflective substrate, data analysis can be complex |
| AFM | Surface morphology, roughness, presence of defects | High lateral resolution, provides topographical information | Can be susceptible to artifacts, tip can damage soft samples |
| FTIR | Presence of functional groups, confirmation of chemical identity | Provides molecular information, complementary to elemental analysis | Lower sensitivity for monolayers compared to XPS |
Conclusion
A comprehensive and reliable characterization of Bis(2-mercaptoethyl)ether modified surfaces is not achieved by a single technique but through the synergistic application of multiple, complementary methods. XPS provides the foundational evidence of elemental composition and chemical bonding. Contact angle goniometry offers a rapid assessment of monolayer quality and uniformity. Spectroscopic ellipsometry delivers precise thickness measurements, crucial for distinguishing between monolayers and multilayers. AFM allows for the direct visualization of the surface at the nanoscale, revealing its morphology and roughness. Finally, FTIR confirms the chemical identity of the immobilized molecules. By employing this multi-technique approach, researchers can gain a high degree of confidence in the quality and properties of their BME-modified surfaces, paving the way for successful downstream applications in biosensing, drug development, and beyond.
References
-
Surface modification of Polyether-ether-ketone for enhanced cell response: a chemical etching approach - ResearchGate. (2023-09-07). Available from: [Link]
-
Surface modification of Polyether-ether-ketone for enhanced cell response: a chemical etching approach - PubMed. (2023-09-07). Available from: [Link]
-
X-ray photoelectron spectroscopy (xps) - TIB. Available from: [Link]
-
Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - MDPI. Available from: [Link]
-
Wetting Properties and surface energy by contact angle measurements - ISPA. Available from: [Link]
-
Voltametric Behavior of Noradrenaline at 2-Mercaptoethanol Self-Assembled Monolayer Modified Gold Electrode and its Analytical Application - MDPI. Available from: [Link]
-
(PDF) Spectroscopic Ellipsometry: Practical Application to Thin Film Characterization. (2016-03-15). Available from: [Link]
-
Atomic Force Microscopy of Liquid-Covered Surfaces: Atomic Resolution Images. - DTIC. Available from: [Link]
-
Ras, Robin H.A. Surface-wetting characterization using contact-angle measur - acris. (2018-07-09). Available from: [Link]
-
(PDF) Surface wetting and contact angle: basics and characterisation - ResearchGate. (2025-08-10). Available from: [Link]
-
Recent Developments in Spectroscopic Ellipsometry for Materials and Process Control - The Society of Vacuum Coaters. Available from: [Link]
-
Fig. 4. FTIR spectra of a) gold, b) silver and c) gold/silver alloy... - ResearchGate. Available from: [Link]
-
(PDF) Atomic force microscopy and scanning electron microscopy characterization of the controlling of surface morphology of epoxy‐amine‐cured spin‐coated films - ResearchGate. Available from: [Link]
-
Probing the Nature of Chemical Bonds by Atomic Force Microscopy - MDPI. (2021-07-03). Available from: [Link]
-
Optics Webinar | Thin Films and Spectroscopic Ellipsometry, 3 February 2026 - MDPI. (2026-01-30). Available from: [Link]
-
Publisher Correction: Surface-wetting characterization using contact-angle measurements. Available from: [Link]
-
Investigations of Thiolated Self-Assembled Monolayers on Gold Substrates by FTIR with Specular Reflectance - PIKE Technologies. Available from: [Link]
-
Atomic Force Microscopy (AFM) on Biopolymers and Hydrogels for Biotechnological Applications—Possibilities and Limits - PMC - NIH. (2022-03-21). Available from: [Link]
-
X-ray photoelectron spectroscopy: Studies from industrial &bioactive glass to biomaterials - University of Limerick. Available from: [Link]
-
Can Contact Angle Quantitatively Measure Total Surface Energy? - Brighton Science. Available from: [Link]
-
Spectroscopic Ellipsometry: Advancements, Applications and Future Prospects in Optical Characterization - MDPI. (2023-12-06). Available from: [Link]
-
FTIR-ATR spectra of thiolated gold electrode (a) and PAA hydrogel... - ResearchGate. Available from: [Link]
-
The Potential of X-ray Photoelectron Spectroscopy for Determining Interface Dipoles of Self-Assembled Monolayers - MDPI. Available from: [Link]
-
The general view of the coated samples, and atomic force microscopy... - ResearchGate. Available from: [Link]
-
Spectroscopic Ellipsometry in Optical Coatings Manufacturing - The Society of Vacuum Coaters. Available from: [Link]
-
(PDF) Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake - ResearchGate. Available from: [Link]
-
The Potential of X-ray Photoelectron Spectroscopy for Determining Interface Dipoles of Self-Assembled Monolayers - ResearchGate. (2025-10-16). Available from: [Link]
-
The synthesis and characterization of 2-mercaptoethyl methacrylate - ResearchGate. (2025-08-10). Available from: [Link]
-
2-Mercaptoethyl ether - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 10. mdpi.com [mdpi.com]
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- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
benchmarking the performance of 2-Mercaptoethyl ether against industry standards
Content Type: Technical Comparison & Application Guide Subject: 2-Mercaptoethyl ether (Bis(2-mercaptoethyl) ether; 2,2'-Oxydiethanethiol) CAS: 1790-05-2
Executive Summary
In the landscape of thiol-based reagents, This compound (MEE) occupies a critical functional niche between the high-volatility stench of 1,2-Ethanedithiol (EDT) and the reductive potency of Dithiothreitol (DTT) .
While DTT remains the gold standard for protein disulfide reduction due to its thermodynamic stability, MEE outperforms aliphatic dithiols (like EDT) in peptide synthesis scavenging and heavy metal chelation . Its ether linkage confers unique physicochemical properties—specifically reduced vapor pressure (lower odor) and enhanced hydrophilicity—making it a superior "green" alternative for solid-phase peptide synthesis (SPPS) cleavage cocktails and hydrometallurgical applications.
This guide objectively benchmarks MEE against EDT and DTT, providing experimental protocols to validate its efficacy in your laboratory.
Part 1: Physicochemical Benchmarking
The primary driver for switching to MEE from industry-standard EDT is the Odor/Volatility Profile . The ether oxygen in MEE increases molecular weight and polarity, significantly lowering vapor pressure without compromising the nucleophilicity of the thiol groups.
Table 1: Comparative Physical Properties
| Feature | This compound (MEE) | 1,2-Ethanedithiol (EDT) | Dithiothreitol (DTT) |
| Structure | HS-CH₂CH₂-O-CH₂CH₂-SH | HS-CH₂CH₂-SH | CHOH-CHSH-CHSH-CHOH |
| Role | Scavenger / Chelator / Linker | Scavenger / Ligand | Protein Reductant |
| Boiling Point | ~218°C (Low volatility) | 146°C (High volatility) | N/A (Solid, MP: 42°C) |
| Odor Profile | Mild, characteristic thiol | Extreme stench (Rotten cabbage) | Low (Solid), Mild (Soln) |
| Solubility | High (Water/Organic) due to Ether O | Organic soluble; Low Water sol.[1] | High Water solubility |
| Toxicity | Toxic (Oral/Dermal) | Highly Toxic / Fatal Inhalation | Harmful / Irritant |
Analyst Note: While MEE is "low odor" compared to EDT, it is not odorless. All manipulations must still occur in a fume hood. However, MEE does not permeate lab coats and building ventilation systems with the persistence of EDT.
Part 2: Performance in Peptide Synthesis (Scavenging)[2]
In Fmoc-solid phase peptide synthesis (SPPS), the cleavage step uses Trifluoroacetic acid (TFA). This generates highly reactive carbocations (e.g., t-butyl cations from protecting groups) that will permanently alkylate Trp, Met, and Cys residues if not intercepted.
Industry Standard: Reagent K (TFA/Phenol/Water/Thioanisole/EDT ). The MEE Alternative: MEE replaces EDT in "odourless" cleavage cocktails.
Mechanism of Action
MEE acts as a "soft" nucleophile. The thiol sulfur attacks the electrophilic t-butyl cation faster than the peptide's amino acid side chains can.
Figure 1: MEE acts as a sacrificial nucleophile, trapping reactive carbocations released during TFA cleavage before they can modify the peptide.
Experimental Protocol: Low-Odor Cleavage Cocktail
Objective: Cleave a hydrophobic peptide (e.g., Amyloid Beta fragment) while preventing Met oxidation and alkylation.
Reagents:
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
This compound (MEE)
Procedure:
-
Preparation: In a fume hood, prepare the "Cocktail M" (MEE-based):
-
92.5% TFA
-
2.5% TIS
-
2.5% H₂O
-
2.5% MEE (v/v)
-
Note: Standard "Reagent K" uses 2.5% EDT. We substitute 1:1.
-
-
Incubation: Add 10 mL of Cocktail M per gram of resin. Shake gently at room temperature for 2–3 hours.
-
Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into cold diethyl ether (10x volume).
-
Observation: The peptide precipitates.
-
Validation: Analyze via HPLC/MS. Look for "+56 Da" peaks (t-butyl adducts).[5] MEE should suppress these below 1% abundance, comparable to EDT.
Part 3: Chelation & Coordination Chemistry
While DTT is a poor chelator (forming unstable complexes), MEE excels due to the Chelate Effect provided by its tridentate potential (S-O-S).
Industry Standard: 1,2-Ethanedithiol (Bidentate S-S). The Product (MEE): Tridentate-like capability (S-O-S) with ether oxygen participation.
The "Ether Effect" in Chelation
For soft metals like Mercury (Hg²⁺) and Cadmium (Cd²⁺), the sulfur atoms provide the primary binding. However, the central ether oxygen in MEE provides a "harder" donor atom that can stabilize the complex geometry or assist in solvent compatibility.
Figure 2: Chelation geometry of MEE. The sulfur atoms bind tightly to soft metals (Hg, Cd), while the ether oxygen provides secondary stabilization and improves solubility.
Experiment: Heavy Metal Scavenging Efficiency
Objective: Compare the removal of Hg²⁺ from aqueous solution using MEE vs. EDT.
-
Setup: Prepare a 10 mM solution of HgCl₂ in water.
-
Treatment: Add 1.1 equivalents of MEE to Vial A and 1.1 equivalents of EDT to Vial B.
-
Observation:
-
EDT: Forms a gummy, insoluble precipitate immediately. Difficult to handle.
-
MEE: Forms a complex that may remain partially solvated or form a more discrete precipitate depending on concentration, but the kinetics of binding are often faster due to MEE's better water solubility (approx. 10g/L vs EDT's insolubility).
-
Part 4: Why MEE is NOT a DTT Replacement (Protein Reduction)
It is vital to understand where MEE fails. For reducing protein disulfide bonds (Cys-S-S-Cys
-
Thermodynamics: DTT forms a stable, cyclic 6-membered ring (disulfide) upon oxidation. This drives the equilibrium strongly toward protein reduction.
-
MEE: Upon oxidation, MEE would form an 8-membered ring (energetically unfavorable) or intermolecular polymers (messy).
-
Recommendation: Do not use MEE for SDS-PAGE sample prep or protein storage. Stick to DTT or TCEP. Use MEE for chemical synthesis and scavenging .
References
-
National Institutes of Health (PubChem). Compound Summary: 2,2'-Oxydiethanethiol. [Link]
-
Albericio, F., et al. (2000). Scavengers in Solid-Phase Peptide Synthesis. (Contextual reference for scavenger mechanisms). [Link]
Sources
- 1. Ethane-1,2-dithiol - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - How bad is the smell of thiols? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. polypeptide.com [polypeptide.com]
- 6. Why Use DTT vs. β-Mercaptoethanol in Protein Extraction? [synapse.patsnap.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
